Sodium 2-hydroxy-3-mercaptopropanesulphonate
Description
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Properties
IUPAC Name |
sodium;2-hydroxy-3-sulfanylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O4S2.Na/c4-3(1-8)2-9(5,6)7;/h3-4,8H,1-2H2,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZSEACLCTWMGY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])O)S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70942069 | |
| Record name | Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20055-98-5 | |
| Record name | Sodium 2-hydroxy-3-mercaptopropanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020055985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70942069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-hydroxy-3-mercaptopropanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Technical Guide: Sodium 2-Hydroxy-3-Mercaptopropanesulphonate (DMPS) Mechanism of Action
Executive Summary
Sodium 2,3-dimercaptopropane-1-sulfonate (DMPS) , commonly known as Unithiol , represents a critical evolution in chelation therapy. Originally developed to overcome the toxicity and lipophilicity of Dimercaprol (BAL), DMPS is a hydrophilic dithiol compound designed for the mobilization and excretion of heavy metals, specifically Mercury (Hg), Arsenic (As), and Lead (Pb).
This guide dissects the molecular mechanics of DMPS, moving beyond basic binding descriptions to explore its renal transport kinetics, structure-activity relationships, and application in mobilization assays ("Challenge Tests"). It is designed for researchers requiring a granular understanding of how DMPS interacts with biological systems to clear toxic metals.
Chemical Architecture & Structure-Activity Relationship (SAR)
The efficacy of DMPS is dictated by its specific functional groups. Unlike its predecessor BAL, which is lipophilic and can redistribute metals to the brain, DMPS possesses a sulfonate group that fundamentally alters its pharmacokinetics.
Structural Components[1]
-
Vicinal Dithiol Groups (-SH): Located at carbons 2 and 3. These are the active "claws" of the molecule. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, these sulfur atoms act as "soft bases," showing high affinity for "soft acids" like inorganic mercury (
) and arsenite ( ). -
Sulfonate Group (
): Located at carbon 1. This moiety confers high water solubility and prevents significant crossing of the Blood-Brain Barrier (BBB), thereby minimizing the risk of neurotoxic redistribution of metals during therapy.
Physicochemical Data Table
| Property | Specification | Mechanistic Implication |
| IUPAC Name | Sodium 2,3-dimercaptopropane-1-sulfonate | Defines stereochemistry and functional groups. |
| Molecular Weight | 210.22 g/mol | Small enough for rapid renal filtration. |
| Solubility | Highly Hydrophilic | Restricted distribution to extracellular space and kidneys; limited CNS entry. |
| Active Sites | 2 x Thiol (-SH) | Enables formation of stable 5-membered chelate rings. |
| pK_a Values | Thiol groups: ~8.5 and ~10.5 | At physiological pH (7.4), a fraction exists as thiolate anions ( |
Molecular Mechanism of Chelation
The core mechanism of DMPS is the formation of stable, heterocyclic ring complexes with metal ions. This process effectively "masks" the metal ion, preventing it from binding to essential intracellular enzymes (e.g., pyruvate dehydrogenase) that rely on sulfhydryl groups.
The Chelation Reaction
When DMPS encounters a divalent metal (e.g.,
-
Stoichiometry: Typically forms 1:1 complexes with divalent metals (
) or 2:1 complexes depending on the metal's coordination number and local concentration. -
Stability: The resulting metal-DMPS complex forms a 5-membered ring, which is thermodynamically stable due to the Chelate Effect (increase in entropy).
Pathway Visualization: Ligand Exchange
The following diagram illustrates the competitive displacement of a metal from a tissue protein to the DMPS molecule.
Figure 1: Competitive inhibition pathway where DMPS displaces heavy metals from tissue proteins, restoring protein function and creating a soluble excretable complex.
Pharmacokinetics & Renal Handling (OAT Transport)
Understanding the renal handling of DMPS is vital for researchers, as the kidney is both the primary elimination route and a target organ for heavy metal toxicity.
The Role of Organic Anion Transporters (OATs)
Unlike simple filtration, DMPS interacts actively with renal proximal tubule cells. Research indicates that DMPS is a substrate for OAT1 (SLC22A6) and OAT3 (SLC22A8) .
-
Uptake: DMPS is transported from the blood into the proximal tubule cells via OAT1/3 on the basolateral membrane.
-
Intracellular Chelation: Once inside the renal cell, DMPS can chelate metals that have accumulated in the kidney (a common site of Hg toxicity).
-
Secretion: The DMPS-Metal complex is then secreted into the tubular lumen for elimination in urine.
This active transport mechanism explains why DMPS is highly effective at reducing renal burden of mercury, distinct from chelators that rely solely on glomerular filtration.
Renal Transport Pathway
Figure 2: Active transport of DMPS into renal proximal tubule cells via OAT1/3, facilitating intracellular metal detoxification and subsequent urinary excretion.
Experimental Protocols: The DMPS Mobilization Test
For researchers assessing heavy metal body burden, the "DMPS Challenge" or mobilization test is the standard experimental protocol. Blood levels of heavy metals often reflect only recent exposure (due to rapid tissue deposition); provoked urine testing reveals stored burden.
Protocol Logic
The protocol relies on the rapid half-life of DMPS (IV
Standardized Research Workflow
| Step | Action | Technical Rationale |
| 1. Baseline | Collect "Spot" or 24h Urine (Pre-test) | Establishes background excretion and rules out acute current exposure. |
| 2. Administration | IV: 3-5 mg/kg DMPS (slow push)Oral: 10-20 mg/kg (fasted) | IV provides immediate peak plasma concentration ( |
| 3. Collection | IV: Collect urine for 6 hours post-dose.Oral: Collect urine for 6-24 hours. | Aligns with the elimination half-life of the drug to capture the full "peak" of excreted metal. |
| 4. Analysis | ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | High sensitivity detection of Hg, As, Pb, Cd isotopes. |
| 5. Correction | Normalize to Creatinine (mg metal / g creatinine) | Corrects for variations in urine dilution/hydration status. |
Critical Note: Researchers must ensure subjects avoid fish consumption 48-72 hours prior to the test to avoid false positives for organic mercury (Methylmercury), although DMPS is primarily effective against inorganic species.
Comparative Pharmacology
To select the correct reagent for drug development or toxicology studies, one must distinguish DMPS from its analogs.
| Feature | DMPS (Unithiol) | DMSA (Succimer) | BAL (Dimercaprol) |
| Solubility | Water-soluble | Water-soluble | Lipid-soluble (Oil base) |
| Route | IV / Oral | Oral | IM (Deep injection) |
| Cellular Entry | Extracellular + Kidney (OATs) | Mostly Extracellular | Intracellular (Crosses BBB) |
| Toxicity | Low ( | Low | High (HTN, Tachycardia) |
| Primary Targets | Mercury, Arsenic | Lead, Mercury | Arsenic, Gold, Mercury (Acute) |
| Redistribution | Minimal risk | Minimal risk | High risk (Can move Hg to Brain) |
Synthesis: DMPS is superior to BAL for research involving renal handling of metals due to its specific transport mechanisms and lower toxicity profile, allowing for higher dosing in animal models without confounding mortality.
References
-
Aposhian, H. V. (1983). DMSA and DMPS - water soluble antidotes for heavy metal poisoning.[1][2] Annual Review of Pharmacology and Toxicology. Link
-
Zalups, R. K., & Bridges, C. C. (2012). Relationships between the Renal Handling of DMPS and DMSA and the Renal Handling of Mercury. Chemical Research in Toxicology. Link
-
Miller, A. L. (1998). Dimercaptosuccinic acid (DMSA), 2,3-dimercapto-1-propanesulfonic acid (DMPS) and heavy metal detoxification.[2][3][4] Alternative Medicine Review. Link
-
Burckhardt, G., & Burckhardt, B. C. (2003). In vitro and in vivo evidence of the importance of organic anion transporters (OATs) in drug therapy. Handbook of Experimental Pharmacology. Link
-
Ruha, A. M. (2013).[5] Recommendations for provoked urine testing. Journal of Medical Toxicology. Link
Sources
2-Hydroxy-3-mercapto-1-propanesulfonic acid sodium salt fundamentals
Technical Guide: 2-Hydroxy-3-mercapto-1-propanesulfonic Acid Sodium Salt (2HMP)
Executive Summary & Chemical Identity
2-Hydroxy-3-mercapto-1-propanesulfonic acid sodium salt (referred to herein as 2HMP or HMP-Na ) is a trifunctional organosulfur compound characterized by a unique architecture: a hydrophilic sulfonate head group, a reactive thiol tail, and a secondary hydroxyl group on the carbon backbone.[1] While structurally related to the heavy metal chelator DMPS (Unithiol) and the capping agent MPS, 2HMP possesses distinct biochemical and physicochemical properties that drive its utility in protease inhibition , diagnostic assay development , and nanomaterial surface engineering .
Chemical Fundamentals
| Property | Specification |
| CAS Number | 20055-98-5 |
| IUPAC Name | Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate |
| Synonyms | 2HMP, HMP-Na, Sodium 3-mercapto-2-hydroxypropanesulfonate |
| Molecular Formula | C₃H₇NaO₄S₂ |
| Molecular Weight | 194.20 g/mol |
| Solubility | Highly soluble in water (>500 mg/mL); insoluble in non-polar organic solvents.[1] |
| pKa Values | Thiol (~8.5), Sulfonate (<1.0), Hydroxyl (~13.5) |
Mechanism of Action: Biochemical & Surface Science
2HMP operates through two distinct mechanistic pathways depending on the application environment: conformational mimicry in biochemical systems and chemisorption in material science.
A. Biochemical Mechanism: Protease Inhibition & ATP Mimicry
Unlike simple thiols, 2HMP exhibits specific binding affinities for biological targets.
-
Serine Protease Inhibition: 2HMP acts as a competitive inhibitor of human serine proteases (e.g., Trypsin, Chymotrypsin) with an IC₅₀ of approximately 1 µM .[2] The mechanism involves the thiol group interacting with the active site histidine or serine residues, while the sulfonate group mimics the electrostatic environment of the substrate's peptide backbone.
-
ATP Conformational Mimicry: In diagnostic applications, the 3D conformation of 2HMP mimics the phosphate-sugar backbone of Adenosine Triphosphate (ATP). This allows it to bind to ATP-dependent enzymes (e.g., in PCR assays), initiating signal transduction pathways used for bacterial detection.[2]
B. Surface Science: Displacement Inhibition & Nanocap
In nanotechnology and electroplating, 2HMP serves as a functional ligand .
-
Thiol Anchoring: The sulfur atom forms a strong dative bond (Au-S, Cu-S) with metal surfaces.[1]
-
Hydroxyl-Sulfonate Shield: The 2-hydroxy group provides additional hydrogen bonding with the solvent, creating a hydration shell that prevents non-specific protein adsorption (fouling) or metal displacement (in gold plating).[1]
Synthesis & Manufacturing Protocols
The synthesis of 2HMP is a nucleophilic ring-opening reaction.[1] The precursor, 3-chloro-2-hydroxy-1-propanesulfonic acid sodium salt (CHPS-Na) , is reacted with a sulfur nucleophile.[1]
Synthesis Workflow
-
Precursor Preparation: Epichlorohydrin is reacted with Sodium Bisulfite (NaHSO₃) to form CHPS-Na.[1]
-
Thiolation: CHPS-Na reacts with Sodium Hydrosulfide (NaSH) or Sodium Sulfide (Na₂S) in an aqueous medium.[1]
-
Purification: The product is crystallized from water/ethanol to remove inorganic salts (NaCl).[1]
Experimental Protocols
Protocol A: Quantification of Thiol Content (Ellman’s Assay)
Purpose: To verify the purity and oxidation state of 2HMP before use.
Reagents:
-
DTNB Solution: 4 mg/mL 5,5'-dithiobis-(2-nitrobenzoic acid) in 0.1 M phosphate buffer (pH 8.0).[1]
-
Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
Procedure:
-
Stock Preparation: Dissolve 10 mg 2HMP in 10 mL deionized water (1 mg/mL).
-
Reaction: Mix 50 µL of Stock Solution with 900 µL Buffer and 50 µL DTNB Solution.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measurement: Measure absorbance at 412 nm .
-
Calculation: Use the extinction coefficient of TNB²⁻ (
) to calculate molar concentration.[1]
Protocol B: Gold Nanoparticle (AuNP) Functionalization
Purpose: To create stable, hydrophilic AuNPs for biological delivery.
-
Synthesis: Prepare 10 mL of citrate-capped AuNPs (10 nm diameter).
-
Ligand Exchange: Add 1 mL of 10 mM 2HMP aqueous solution to the AuNP suspension.
-
Incubation: Stir gently for 12 hours at room temperature. The thiol group of 2HMP displaces the weak citrate ions.
-
Purification: Centrifuge at 12,000 rpm for 30 mins. Discard supernatant. Resuspend pellet in PBS.
-
Validation: Measure Zeta Potential. 2HMP-AuNPs should show a highly negative charge (approx. -35 mV to -45 mV) due to the sulfonate group, with improved stability in high-salt buffers compared to citrate-AuNPs.[1]
Applications in Research & Drug Development
| Sector | Application | Mechanism |
| Drug Development | Protease Inhibitor | Competitive inhibition of trypsin/chymotrypsin (IC₅₀ ~1 µM).[1][2] Potential scaffold for anti-inflammatory drugs.[1] |
| Diagnostics | Bacterial Detection | ATP mimicry allows binding to specific bacterial enzymes, triggering signal release in fluorometric assays.[2] |
| Nanomedicine | Surface Ligand | Provides steric (hydroxyl) and electrostatic (sulfonate) stabilization for Quantum Dots and AuNPs in blood plasma. |
| Industrial | Electroplating | "Displacement Inhibitor" in hard gold plating; prevents non-specific gold deposition on nickel substrates.[1] |
References
-
Biosynth. (2024).[1][3] 2-Hydroxy-3-mercapto-1-propanesulfonic acid sodium salt - Product Monograph. Retrieved from
-
Alfa Chemistry. (2024).[1] Sodium 2-hydroxy-3-mercaptopropanesulfonate: Properties and Applications. Retrieved from
-
Google Patents. (2018).[1] US20180187321A1 - Electrolytic hard gold plating solution substitution inhibitor.[1] Retrieved from
-
ChemicalBook. (2024).[1][3] CAS 20055-98-5 Technical Data. Retrieved from
-
BenchChem. (2024).[1] Sulfonate Derivatives in Organic Synthesis. Retrieved from
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- 3. HPLC-MS/MS method development and validation for the determination of tetradecapeptide in human plasma | Tokareva | Drug development & registration [pharmjournal.ru]
An In-depth Technical Guide to the Conformational Properties of Sodium 2-hydroxy-3-mercaptopropanesulphonate
This guide provides a comprehensive technical exploration of the conformational properties of Sodium 2-hydroxy-3-mercaptopropanesulphonate. Tailored for researchers, scientists, and professionals in drug development and material science, this document synthesizes fundamental principles of stereochemistry with practical, field-proven methodologies for conformational analysis. In the absence of extensive direct experimental data for this specific molecule, this guide leverages theoretical principles, data from analogous compounds, and detailed procedural outlines to empower researchers in their investigations.
Introduction: Unveiling the Structure of a Multifunctional Molecule
Sodium 2-hydroxy-3-mercaptopropanesulphonate is a molecule of significant interest due to its trifunctional nature, incorporating a hydroxyl group, a thiol (mercapto) group, and a highly polar sulfonate group. This unique combination of functionalities suggests its potential utility as a versatile building block in the synthesis of novel polymers, surfactants, and pharmaceutical agents. The spatial arrangement of these functional groups—its conformation—is paramount, as it dictates the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity and material properties.
This guide delves into the conformational landscape of Sodium 2-hydroxy-3-mercaptopropanesulphonate. We will explore the foundational principles governing its three-dimensional structure, propose the most probable stable conformations, and provide detailed protocols for both experimental and computational validation.
Molecular Identity and Synthesis Context
The primary route for the synthesis of Sodium 2-hydroxy-3-mercaptopropanesulphonate involves the nucleophilic substitution of its chloro-analogue, Sodium 3-chloro-2-hydroxypropanesulphonate.[1][2] This precursor is a well-documented industrial chemical, often produced from the reaction of epichlorohydrin with sodium bisulfite.[3] The conversion to the target thiol is typically achieved by reaction with a hydrosulfide source, such as sodium hydrosulfide, in an SN2 reaction.[1][2]
| Identifier | Value |
| CAS Number | 20055-98-5 |
| Molecular Formula | C₃H₇NaO₄S₂ |
| Molecular Weight | 194.21 g/mol |
| Synonyms | Sodium 2-hydroxy-3-sulfanylpropane-1-sulfonate |
The Principles of Conformation in Acyclic Systems
The conformational flexibility of Sodium 2-hydroxy-3-mercaptopropanesulphonate arises from the rotation around its carbon-carbon single bonds. The stability of the resulting rotational isomers, or conformers, is primarily governed by a combination of torsional strain and steric hindrance.[4][5]
-
Torsional Strain: This arises from the repulsion between electron clouds of adjacent bonds. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are energetically favored over eclipsed conformations.[4]
-
Steric Hindrance: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. In the case of our target molecule, the sulfonate group is particularly bulky and its interactions with the other substituents will be a major determinant of conformational preference.
-
Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding, can significantly stabilize specific conformations. The presence of a hydroxyl group (a hydrogen bond donor) and sulfonate and thiol groups (hydrogen bond acceptors) suggests that intramolecular hydrogen bonds may play a crucial role in defining the conformational landscape of Sodium 2-hydroxy-3-mercaptopropanesulphonate.
Conformational Isomers of the Propane Backbone
To visualize the potential conformers, we can construct Newman projections by looking down the C1-C2 and C2-C3 bonds. The staggered conformations are anticipated to be the most stable.[5]
Caption: Newman projections of staggered conformations.
The most stable conformer will likely be one that minimizes steric clashes between the bulky sulfonate group and the mercaptomethyl group, while potentially allowing for favorable intramolecular hydrogen bonding between the hydroxyl and sulfonate groups.
Experimental Approaches to Conformation Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular conformation in solution.[6] By analyzing coupling constants and through-space interactions, one can deduce dihedral angles and the proximity of different parts of the molecule.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of Sodium 2-hydroxy-3-mercaptopropanesulphonate in 0.6 mL of deuterium oxide (D₂O). Add a small amount of a suitable internal standard, such as DSS (3-(trimethylsilyl)-1-propanesulfonic acid sodium salt), for chemical shift referencing.
-
1D ¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Integrate the signals to confirm the number of protons in each environment.
-
Analyze the multiplicity (splitting pattern) of each signal to determine the number of neighboring protons.
-
Measure the three-bond coupling constants (³J) between vicinal protons.
-
-
Karplus Equation Analysis:
-
The relationship between the vicinal coupling constant (³J) and the dihedral angle (φ) is described by the Karplus equation: J(φ) = A cos²(φ) + B cos(φ) + C[7][8]
-
By substituting the experimentally determined ³J values into the appropriate Karplus equation, the corresponding dihedral angles can be estimated, providing insight into the predominant conformation in solution.[9]
-
-
2D NMR Acquisition (COSY & NOESY):
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify which protons are coupled to each other, confirming the connectivity of the molecule.[10][11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded. The intensity of the NOE cross-peaks is proportional to the inverse sixth power of the distance between the nuclei, providing crucial distance constraints for conformational modeling.
-
Caption: Workflow for NMR-based conformational analysis.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy can provide valuable information about intramolecular hydrogen bonding.[12][13] The presence of such bonds can be inferred from shifts in the vibrational frequencies of the involved functional groups.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a sample of the dry solid, for instance, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Interpretation:
-
O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration. A shift to lower wavenumbers compared to a "free" hydroxyl group is indicative of hydrogen bonding.[14]
-
S-H Stretching: The S-H stretching vibration typically appears as a weak band around 2550-2600 cm⁻¹.
-
S=O Stretching: The strong asymmetric and symmetric stretching vibrations of the sulfonate group are expected in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.
-
Computational Modeling: A Predictive Insight
Given the limited availability of direct experimental data, computational chemistry offers a powerful predictive tool for exploring the conformational space of Sodium 2-hydroxy-3-mercaptopropanesulphonate.[15]
Computational Workflow
-
Conformational Search:
-
Geometry Optimization and Energy Calculation:
-
Take the low-energy conformers identified in the MM search and perform geometry optimization at a higher level of theory, such as Density Functional Theory (DFT).[18][19] This will refine the molecular geometries and provide more accurate relative energies for each conformer.
-
The use of an appropriate basis set (e.g., 6-31G*) and a functional that accounts for dispersion forces is recommended.
-
-
Analysis of Results:
-
Analyze the optimized geometries, paying close attention to the dihedral angles of the propane backbone and the distances between potential hydrogen-bonding atoms.
-
The relative energies of the conformers can be used to predict their populations at a given temperature using the Boltzmann distribution.
-
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- 5. 4.1 Conformation Analysis of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]
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The Pivotal Role of Sulfonates in Modern Biological Research: A Technical Guide
Foreword: Beyond the Bench – A Sulfonate-Centric View of Biological Innovation
In the landscape of biological research and pharmaceutical development, the sulfonate group (R-SO₃⁻) stands as a remarkably versatile and powerful functional moiety. Its unique physicochemical properties have been harnessed to create groundbreaking therapeutics, design sophisticated molecular probes, and engineer advanced biomaterials. This guide moves beyond a superficial overview, offering researchers, scientists, and drug development professionals a deeper, mechanistic understanding of why and how sulfonate-containing compounds are integral to modern life sciences. We will explore the fundamental principles that govern their utility, delve into practical applications with detailed protocols, and provide a forward-looking perspective on their evolving role in addressing complex biological questions.
The Fundamental Chemistry of Sulfonates: The Bedrock of Their Biological Utility
A sulfonate is the conjugate base of a sulfonic acid, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to another oxygen atom and a carbon atom of a residue 'R'.[1][2] This structure imparts a set of properties that are highly advantageous in a biological context.
Key Physicochemical Properties of Sulfonates:
| Property | Description | Biological Significance |
| High Acidity (Low pKa) | Sulfonic acids are strong acids with a pKa near 1.5, meaning they are fully ionized and negatively charged across the physiological pH range.[3] | Predictable and stable negative charge under physiological conditions, crucial for molecular interactions and solubility. |
| Enhanced Water Solubility | The highly polar sulfonate group significantly increases the aqueous solubility of parent molecules.[3][4] | Improves the bioavailability of drugs, facilitates the design of aqueous-based assays, and enables the creation of soluble biological buffers. |
| Chemical Stability | The sulfur-carbon bond in sulfonates is highly stable and resistant to hydrolysis under acidic conditions, in contrast to the more labile ester linkage in sulfates.[1] | Ensures the integrity of sulfonate-containing molecules during synthesis, storage, and in biological systems. |
| Hydrogen Bonding Capacity | The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors. | Facilitates specific interactions with biological macromolecules like proteins and nucleic acids. |
The introduction of a sulfonate group can dramatically alter the physicochemical properties of a molecule, converting lipophilic compounds into amphiphiles and inducing conformational changes.[3] This transformative capability is a cornerstone of their widespread use in biological research.
Sulfonates in Therapeutics: From the Dawn of Antibiotics to Modern Drug Design
The history of sulfonates in medicine is rich, beginning with the discovery of sulfonamide antibiotics, which revolutionized the treatment of bacterial infections.[5]
The Legacy of Sulfa Drugs: A Lesson in Competitive Inhibition
The journey of sulfonamides began in the 1930s with the discovery of Prontosil, a prodrug that is metabolized in the body to the active antibacterial agent, sulfanilamide.[5][6] This discovery, which earned Gerhard Domagk a Nobel Prize, ushered in the era of systemic antibacterial therapy.[6]
Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), an essential precursor for the synthesis of folic acid in bacteria.[7] By competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), sulfonamides block the production of folic acid, which is vital for DNA synthesis and bacterial replication.[5][7] This bacteriostatic action effectively halts bacterial growth, allowing the host's immune system to clear the infection.[8][9] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[5]
Sources
- 1. chemicalindustriessecrets.com [chemicalindustriessecrets.com]
- 2. Sulfonate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. openaccesspub.org [openaccesspub.org]
- 7. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]
- 9. study.com [study.com]
Methodological & Application
Mastering the Bench: A Senior Application Scientist's Guide to Preparing Sodium 2-hydroxy-3-mercaptopropanesulphonate Solutions
For researchers, scientists, and drug development professionals venturing into studies involving metal chelation, antioxidant effects, or the modulation of sulfur-containing biological pathways, the precise preparation of experimental solutions is paramount. This guide provides a comprehensive, experience-driven protocol for the preparation of Sodium 2-hydroxy-3-mercaptopropanesulphonate solutions, ensuring accuracy, stability, and safety in your experimental setup.
Introduction: Understanding the Compound
Sodium 2-hydroxy-3-mercaptopropanesulphonate is a water-soluble organosulfur compound featuring a thiol (-SH) group, a hydroxyl (-OH) group, and a sulfonate (-SO₃Na) group.[1] Its structure is similar to the more widely known chelating agent, Sodium 2,3-dimercapto-1-propanesulfonate (DMPS or Unithiol). The presence of the thiol group is central to its chemical reactivity, particularly its ability to act as a chelating agent for heavy metals. The thiol groups have a high affinity for binding with heavy metal ions, forming stable, non-toxic complexes that can be more readily excreted from biological systems.[2] The sulfonate group confers high water solubility, a critical attribute for a compound intended for use in aqueous experimental systems.[1]
However, the very reactivity that makes this compound scientifically interesting—the thiol group—also renders it susceptible to oxidation, primarily to disulfides, which can compromise the integrity of your experiments. Therefore, the protocols outlined below are designed to mitigate this inherent instability.
Core Principles of Preparation: The "Why" Behind the "How"
The successful preparation of Sodium 2-hydroxy-3-mercaptopropanesulphonate solutions hinges on a few core principles dictated by its chemical nature:
-
Oxygen Exclusion: The thiol group is readily oxidized by atmospheric oxygen, especially at neutral to alkaline pH. This oxidation can lead to the formation of disulfide bridges, inactivating the compound for its intended purpose. Therefore, the use of deoxygenated solvents and an inert atmosphere is critical.
-
pH Control: The stability of the thiol group is pH-dependent. While acidic conditions can help to minimize oxidation, the experimental context will often dictate the required pH. Understanding and controlling the pH is crucial for both stability and biological relevance.
-
Purity of Reagents: The use of high-purity water and other reagents is essential to avoid contamination with metal ions or other substances that could interact with the thiol group or interfere with the experiment.
Data at a Glance: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₃H₇NaO₄S₂ | [1] |
| Molecular Weight | 194.205 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Highly soluble in water | |
| Stability | Hygroscopic; sensitive to oxidation |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution
This protocol details the preparation of a concentrated stock solution that can be diluted for various experimental needs.
Materials and Reagents:
-
Sodium 2-hydroxy-3-mercaptopropanesulphonate powder
-
High-purity, deoxygenated water (e.g., Milli-Q water, sparged with nitrogen or argon for at least 30 minutes)
-
Nitrogen or Argon gas supply
-
Sterile, sealed vials
-
Calibrated balance
-
Spatula
-
Magnetic stirrer and stir bar
-
pH meter and calibration standards
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment, if necessary)
Step-by-Step Methodology:
-
Inert Atmosphere: Conduct all steps in a fume hood or on a benchtop with a steady stream of inert gas (nitrogen or argon) directed over the workspace to minimize oxygen exposure.
-
Weighing: Accurately weigh 1.942 g of Sodium 2-hydroxy-3-mercaptopropanesulphonate powder.
-
Dissolution: In a clean, sterile beaker containing a magnetic stir bar, add approximately 80 mL of deoxygenated water. While gently stirring, slowly add the weighed powder to the water. The compound should dissolve readily.
-
Volume Adjustment: Once fully dissolved, transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of deoxygenated water and add the rinsing to the volumetric flask. Carefully add deoxygenated water to the 100 mL mark.
-
pH Measurement and Adjustment (Optional): If the experimental protocol requires a specific pH for the stock solution, measure the pH using a calibrated meter. Adjust as necessary with 0.1 M HCl or 0.1 M NaOH. Note that repeated pH adjustments can introduce contaminants and should be minimized.
-
Aliquoting and Storage: Immediately aliquot the stock solution into sterile, sealed vials that have been flushed with inert gas. Store the vials at -20°C or -80°C for long-term storage. For short-term use (within 24 hours), storage at 2-8°C is acceptable, provided the vials remain sealed and protected from light.
Diagram: Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stable stock solution.
Protocol 2: Preparation of a 1 mM Working Solution from Stock
This protocol describes the dilution of the stock solution to a typical working concentration.
Materials and Reagents:
-
100 mM Sodium 2-hydroxy-3-mercaptopropanesulphonate stock solution
-
Deoxygenated experimental buffer (e.g., PBS, TRIS)
-
Inert gas supply
-
Sterile microcentrifuge tubes or vials
Step-by-Step Methodology:
-
Inert Environment: As with the stock solution, prepare the working solution under an inert atmosphere.
-
Dilution Calculation: To prepare 1 mL of a 1 mM working solution, you will need 10 µL of the 100 mM stock solution.
-
Preparation: In a sterile tube that has been flushed with inert gas, add 990 µL of the deoxygenated experimental buffer.
-
Addition of Stock: Carefully add 10 µL of the thawed 100 mM stock solution to the buffer. Gently mix by pipetting or brief vortexing.
-
Immediate Use: It is highly recommended to use the working solution immediately after preparation to ensure its potency. The stability of the thiol group is significantly reduced at lower concentrations and in typical experimental buffers that may not be fully deoxygenated.
Self-Validating Systems and Quality Control
To ensure the trustworthiness of your experimental results, it is crucial to incorporate quality control steps.
-
Visual Inspection: Freshly prepared solutions should be clear and colorless. Any discoloration (e.g., a yellowish tint) may indicate oxidation or contamination.
-
Thiol Quantification: For critical experiments, the concentration of free thiols can be quantified using Ellman's Reagent (DTNB). This colorimetric assay provides a reliable measure of the active compound in your solution.
-
pH Verification: Always verify the pH of your final working solution, as it can impact both the compound's stability and the biological system under investigation.
Diagram: Quality Control Feedback Loop
Caption: A self-validating workflow for solution preparation.
Safety and Handling: A Scientist's Responsibility
Working with thiol-containing compounds requires adherence to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves.
-
Fume Hood: Due to the potential for unpleasant odors characteristic of thiols, it is advisable to handle the solid compound and concentrated solutions in a chemical fume hood.
-
Waste Disposal: Dispose of all waste containing Sodium 2-hydroxy-3-mercaptopropanesulphonate according to your institution's guidelines for chemical waste. Small quantities of thiol-containing solutions can often be deactivated by treatment with a bleach solution before disposal.
Conclusion: Ensuring Experimental Integrity
The meticulous preparation of Sodium 2-hydroxy-3-mercaptopropanesulphonate solutions is a foundational step for any successful experiment utilizing this compound. By understanding its chemical properties and adhering to protocols that mitigate its inherent instability, researchers can ensure the reliability and reproducibility of their findings. The insights and methodologies presented in this guide are designed to empower you to approach your experiments with confidence and scientific rigor.
References
-
Chemsrc. (2025, August 24). CAS#:20055-98-5 | Sodium 2-Hydroxy-3-Mercaptopropanesulphonate. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Unithiol? Retrieved from [Link]
-
AccessMedicine. UNITHIOL (DMPS) | Poisoning & Drug Overdose, 7e. Retrieved from [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: How to Work with Thiols. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Sodium 2-hydroxy-3-mercaptopropanesulphonate degradation and how to avoid it
Welcome to the technical support resource for Sodium 2-hydroxy-3-mercaptopropanesulphonate (CAS 20055-98-5). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound and to offer practical solutions for preventing its degradation during experimental use.
Introduction: The Chemical Nature of Sodium 2-hydroxy-3-mercaptopropanesulphonate
Sodium 2-hydroxy-3-mercaptopropanesulphonate is a bifunctional molecule containing a sulfonate group, a hydroxyl group, and a thiol (mercaptan) group. Its utility in various applications often stems from the reactivity of this thiol group. However, this same reactivity makes the thiol group the primary site of chemical degradation. Understanding and controlling the stability of this functional group is paramount for ensuring experimental reproducibility and the integrity of your results. The most common degradation pathway is the oxidation of the thiol moiety.
Section 1: The Primary Degradation Pathway: Thiol Oxidation
The thiol group (-SH) is susceptible to oxidation, which can proceed through several stages, fundamentally altering the molecule's structure and chemical properties. The most common initial step is the formation of a disulfide bond between two molecules, creating a dimer. This process can be initiated by atmospheric oxygen and is often catalyzed by factors such as metal ions, light, and elevated pH.
Caption: Primary oxidative degradation pathway of the thiol group.
Key Factors Influencing Degradation:
| Factor | Mechanism of Action | Mitigation Strategy |
| Oxygen (Air) | Directly oxidizes the thiol group, especially in solution. | Store solid under inert gas (Argon, Nitrogen). Use deoxygenated solvents for solutions. |
| Metal Ions (e.g., Cu²⁺, Fe³⁺) | Catalyze the oxidation of thiols by oxygen. | Use high-purity water and reagents. Consider using a chelating agent like EDTA in buffers.[1] |
| Elevated pH | Formation of the more reactive thiolate anion (R-S⁻) increases the rate of oxidation. | Maintain solutions at a neutral or slightly acidic pH where possible, unless experimental conditions dictate otherwise. |
| Light (UV) | Can provide the energy to initiate radical-based oxidation reactions. | Store the compound and its solutions in amber vials or protected from light. |
| Elevated Temperature | Increases the rate of all chemical reactions, including oxidation. | Store at recommended cool temperatures, avoiding heat sources. |
| Strong Oxidizing Agents | Peroxides, hypochlorite, and nitrates will rapidly and irreversibly oxidize the thiol group.[2][3] | Ensure complete separation from any oxidizing agents during storage and experiments.[2][3] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered in the lab.
Q1: What are the optimal storage and handling conditions for solid Sodium 2-hydroxy-3-mercaptopropanesulphonate?
-
Atmosphere: Store the solid under a dry, inert atmosphere such as argon or nitrogen.
-
Temperature: Keep it in a cool, dark place. Refrigeration (2-8°C) is advisable, inside a desiccator to prevent condensation upon removal.
-
Container: Always keep the container tightly sealed.[3]
Q2: My experiment requires a solution of this compound. What is the best practice for preparation and storage to ensure stability?
A: Aqueous solutions are highly prone to oxidation.
-
Solvent Preparation: Use high-purity, deoxygenated water or buffer. This can be prepared by sparging the solvent with an inert gas (argon or nitrogen) for at least 15-20 minutes before use.
-
Fresh is Best: Prepare solutions immediately before use. Avoid preparing stock solutions for long-term storage.
-
pH Control: If your experiment allows, a slightly acidic pH can help slow the rate of oxidation.
-
Short-Term Storage: If temporary storage is unavoidable, blanket the headspace of the vial with inert gas and store it on ice, protected from light.
Q3: I suspect my compound or solution has degraded. What are the common signs?
A: While chemical degradation is not always visible, you can look for these signs:
-
Solid: Clumping or changing of texture can indicate moisture absorption. Discoloration may suggest significant degradation.
-
Solution: A slight turbidity or precipitate may form, which could be the less soluble disulfide dimer.
-
Experimental: The most reliable indicator is a loss of expected activity or inconsistent results in your assay. If the compound's function relies on the free thiol, its oxidation will lead to a decrease in performance.
Q4: My results are not reproducible. How can I test the integrity of my starting material?
A: You must implement a quality control check. A simple and effective method is to quantify the free thiol content. A significant deviation from the expected purity (often >85-90% for this type of compound) indicates degradation. See Section 3 for a detailed protocol on purity assessment via iodometric titration. For more detailed analysis, HPLC can be used to resolve the parent compound from its degradation products.[5]
Q5: What substances are incompatible with Sodium 2-hydroxy-3-mercaptopropanesulphonate?
A: The primary incompatibility is with strong oxidizing agents.[2][3] This includes, but is not limited to, hydrogen peroxide, sodium hypochlorite (bleach), nitrates, and permanganates. Additionally, avoid contact with reactive metal salts that can catalyze oxidation.
Section 3: Experimental Protocols
These protocols provide a framework for validating compound integrity and troubleshooting issues.
Protocol 1: General Workflow for Investigating Compound Degradation
This workflow guides you through a logical process to identify the source of suspected degradation.
Caption: A troubleshooting workflow for degradation issues.
Protocol 2: Purity Assessment by Iodometric Titration
This method provides a quantitative measure of the free thiol content, serving as a direct indicator of compound integrity.
Principle: Iodine (I₂) reacts with thiols in a 1:2 stoichiometry. The endpoint of the titration, when all thiol has been consumed, is detected by the appearance of a persistent blue-black color with a starch indicator.
Materials:
-
Sodium 2-hydroxy-3-mercaptopropanesulphonate sample
-
Standardized 0.01 N Iodine Solution
-
Starch indicator solution (1%)
-
Deionized, deoxygenated water
-
Appropriate glassware (burette, flask)
Procedure:
-
Sample Preparation: Accurately weigh approximately 50-100 mg of the compound and dissolve it in 50 mL of deoxygenated water in an Erlenmeyer flask.
-
Indicator: Add 1 mL of the starch indicator solution to the flask. The solution should remain colorless.
-
Titration: Titrate the sample solution with the standardized 0.01 N iodine solution from a burette. Swirl the flask continuously.
-
Endpoint: The endpoint is reached when the first hint of a permanent, faint blue-black color persists for at least 30 seconds.
-
Calculation: Record the volume of iodine solution used. Calculate the purity using the following formula:
% Purity = (V_Iodine × N_Iodine × MW) / (2 × W_sample × 10)
Where:
-
V_Iodine = Volume of iodine solution in mL
-
N_Iodine = Normality of the iodine solution (e.g., 0.01 N)
-
MW = Molecular Weight of Sodium 2-hydroxy-3-mercaptopropanesulphonate (194.21 g/mol )[6]
-
W_sample = Weight of the sample in grams
-
The factor of 2 accounts for the 2:1 stoichiometry of the thiol-iodine reaction.
-
Protocol 3: General Guidelines for Stability Analysis by HPLC
For a more sophisticated analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent compound from its degradation products.[5]
Recommendation:
-
Column: A reversed-phase column (e.g., C18, C8) is typically suitable.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at pH 7) and an organic modifier like acetonitrile or methanol.[5]
-
Detection: UV detection is often sufficient. The wavelength should be chosen based on the UV absorbance spectrum of the compound.
-
Analysis: The parent compound (R-SH) will have a characteristic retention time. The disulfide dimer (R-S-S-R) is typically more hydrophobic and will have a longer retention time. More oxidized products (sulfinic/sulfonic acids) are more polar and will elute earlier. By comparing a fresh, high-quality sample to an aged or suspect sample, you can identify and quantify the appearance of these degradation peaks.
References
-
Chemsrc. (n.d.). Sodium 2-Hydroxy-3-Mercaptopropanesulphonate. Retrieved February 7, 2026, from [Link]
-
Patel, P., et al. (2020). Forced Degradation Studies on Sodium Picosulfate and Separation of 15 Process Related Impurities/Degradants by HPLC. American Journal of Analytical Chemistry, 11(11), 363-381. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt.
Sources
- 1. CN101148428A - Method for producing 3-chloro-2-hydroxypropanesulfonic acid sodium salt - Google Patents [patents.google.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Natrium-3-mercaptopropansulfonat | 17636-10-1 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS#:20055-98-5 | Sodium 2-Hydroxy-3-Mercaptopropanesulphonate | Chemsrc [chemsrc.com]
Technical Support Center: Optimizing Reactions with Sodium 2-hydroxy-3-mercaptopropanesulphonate
Introduction:
Welcome to the dedicated technical support guide for Sodium 2-hydroxy-3-mercaptopropanesulphonate. This resource is tailored for researchers, scientists, and drug development professionals who are leveraging this versatile thiol-containing compound in their experimental workflows. The following content moves beyond standard protocols to provide a deeper understanding of the chemical principles governing its reactivity, with a particular focus on the critical influence of pH. Our goal is to empower you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reactions involving Sodium 2-hydroxy-3-mercaptopropanesulphonate, and why is it so important?
The optimal pH for reactions targeting the thiol group of Sodium 2-hydroxy-3-mercaptopropanesulphonate generally falls within the 6.5 to 8.5 range . The significance of this pH window is directly linked to the pKa of the thiol group. The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate is the more potent nucleophile and the primary reactive species in many crucial reactions, including thiol-disulfide exchange and thiol-maleimide additions.[1]
At a pH below 6.5, the thiol group is predominantly protonated (-SH), which significantly diminishes its nucleophilicity and, consequently, the reaction rate.[2] Conversely, at a pH above 8.5, while the concentration of the highly reactive thiolate is substantial, there is a heightened risk of undesirable side reactions, most notably the air-induced oxidation of the thiol to form disulfide bonds.[1] This can result in the depletion of the starting material and the generation of impurities. Therefore, maintaining the pH between 6.5 and 8.5 is a critical balancing act to ensure sufficient reactivity while minimizing oxidative side reactions.
Q2: I'm observing the formation of disulfide bonds in my stock solution. What are the best practices to prevent this?
Disulfide bond formation is a common issue stemming from the oxidation of the thiol group. This process is accelerated by higher pH, the presence of oxygen, and trace metal ions. To maintain the integrity of your Sodium 2-hydroxy-3-mercaptopropanesulphonate solutions, adhere to the following preventative strategies:
-
Acidic Stock Solutions: Prepare stock solutions in a slightly acidic buffer (e.g., pH 6.0-6.5). This ensures the thiol group remains in its more stable, protonated form.
-
Degassing: Prior to dissolving the compound, thoroughly degas your buffers to remove dissolved oxygen. This can be accomplished by sparging with an inert gas like argon or nitrogen.
-
Chelating Agents: Trace metal ions can catalyze thiol oxidation. The addition of a chelating agent such as EDTA (ethylenediaminetetraacetic acid) at a concentration of 1 mM can sequester these ions and inhibit oxidation.
-
Proper Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize damage from repeated freeze-thaw cycles. Once thawed, use an aliquot promptly and discard any remainder to prevent degradation.
Troubleshooting Workflow for Stock Solution Stability
Caption: A systematic workflow for troubleshooting and preventing disulfide bond formation in stock solutions.
Q3: My reaction yields are unexpectedly low in a thiol-ene click reaction. Could the pH be the issue?
Yes, suboptimal pH is a frequent cause of low yields in thiol-ene reactions. The base-catalyzed mechanism of this reaction depends on the nucleophilic attack of the thiolate anion on the "ene" functional group.[3] If the reaction pH is too low (typically below 7.0), the concentration of the reactive thiolate species will be insufficient, leading to a slow or incomplete reaction.[3]
Recommended Troubleshooting Steps:
-
Direct pH Measurement: Do not assume the initial buffer pH is maintained after adding all reagents. Measure the pH of the complete reaction mixture.
-
pH Optimization Screen: Conduct small-scale trial reactions across a pH range of 7.0 to 8.5 (e.g., 7.0, 7.5, 8.0, 8.5) to empirically determine the optimal pH for your specific substrates.
-
Buffering Capacity: If your "ene" substrate has acidic or basic functionalities, it could alter the reaction pH. Employ a buffer with a higher buffering capacity to maintain the desired pH throughout the experiment.
-
Reaction Monitoring: Utilize analytical techniques such as HPLC, NMR, or mass spectrometry to track the consumption of starting materials and the formation of the product at different pH values. This data will be invaluable for optimizing your reaction conditions.
Table 1: Influence of pH on Thiol-Ene Reaction Efficiency
| pH Range | Expected Reaction Rate | Key Considerations |
| < 6.5 | Very Slow | Thiol is predominantly protonated, resulting in low nucleophilicity. |
| 6.5 - 7.5 | Moderate to Fast | An effective balance between thiolate concentration and stability.[4] |
| 7.5 - 8.5 | Fast to Very Fast | High concentration of thiolate, but an increased risk of oxidation. |
| > 8.5 | Very Fast | High risk of disulfide formation and other unwanted side reactions.[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of Sodium 2-hydroxy-3-mercaptopropanesulphonate
This protocol outlines the preparation of a 100 mM stock solution with enhanced stability against oxidative degradation.
Materials:
-
Sodium 2-hydroxy-3-mercaptopropanesulphonate
-
Nuclease-free water
-
Phosphate buffer components (sodium phosphate monobasic and dibasic)
-
EDTA (disodium salt)
-
Inert gas source (Argon or Nitrogen)
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Buffer Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 6.5.
-
Degassing: Transfer the required volume of the buffer to a suitable container and sparge with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.
-
Addition of Chelator: Add EDTA to the degassed buffer to a final concentration of 1 mM and mix until fully dissolved.
-
Dissolution of Thiol: Weigh the required amount of Sodium 2-hydroxy-3-mercaptopropanesulphonate and dissolve it in the degassed, EDTA-containing buffer to a final concentration of 100 mM. To minimize oxygen exposure, perform this step while gently blowing a stream of inert gas over the liquid's surface.
-
Aliquoting and Storage: Immediately dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C.
Diagram of Key Factors in Thiol Stability
Caption: The interplay of pH and catalysts on the equilibrium between thiol, thiolate, and disulfide states.
References
-
ResearchGate. (n.d.). Thiol-disulfide exchange mechanism: in the pH range above 8,... Retrieved from [Link]
-
MDPI. (n.d.). Investigation of the Effect of Alkyl Chain Length on the Size and Distribution of Thiol-Stabilized Silver Nanoparticles for Proton Exchange Membrane Fuel Cell Applications. Retrieved from [Link]
-
Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]
-
Asahi Chemical Co., Ltd. (n.d.). 3-MPSNa (3-Mercapto-1-propanesulfonic acid, sodium salt)-CAS No. 17636-10-1. Retrieved from [Link]
-
PubChem. (n.d.). Sodium 3-chloro-2-hydroxypropylsulfonate | C3H6ClNaO4S | CID 23662382. Retrieved from [Link]
-
PMC - NIH. (n.d.). Substituted Polyesters by Thiol-ene Modification: Rapid Diversification for Therapeutic Protein Stabilization. Retrieved from [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (2024, November 18). Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? Retrieved from [Link]
-
RSC Publishing. (2017, October 19). Aquatic indirect photochemical transformations of natural peptidic thiols. Retrieved from [Link]
Sources
Best practices for working with air-sensitive thiol reagents like Sodium 2-hydroxy-3-mercaptopropanesulphonate
Reference Ticket: #THIOL-H-MPS-001
Status: Resolved / Knowledge Base Article[1]
Executive Summary: The Stability Paradox
Sodium 2-hydroxy-3-mercaptopropanesulphonate (often abbreviated as H-MPS or similar variations in industrial literature) presents a unique challenge in the laboratory. It combines a highly polar sulfonate head group, a hydrogen-bonding hydroxyl group, and a highly reactive thiol tail.[1]
While the sulfonate confers excellent water solubility (critical for biological and electroplating applications), the thiol moiety (-SH) is thermodynamically driven to oxidize into a disulfide dimer (R-S-S-R) upon exposure to atmospheric oxygen. This reaction is catalyzed by trace metals and accelerated at pH > 7.0 .
This guide provides a self-validating workflow to ensure reagent integrity from storage to reaction.
Module 1: Critical Properties & The Oxidation Mechanism
Before handling H-MPS, you must understand why it degrades.[1] The degradation is not random; it follows a specific kinetic pathway dependent on the deprotonation of the thiol.
The Oxidation Trap
The thiol (
Key Insight: The pKa of the thiol group in H-MPS is typically around 8.5–9.0. However, the neighboring hydroxyl group can lower this pKa via intramolecular hydrogen bonding, making H-MPS potentially more sensitive to oxidation at neutral pH than simple alkyl thiols.
Diagram 1: The Thiol Oxidation Cascade
This diagram illustrates the "danger zone" where pH and oxygen intersect to destroy your reagent.
Figure 1: Mechanism of thiol oxidation. Note that the reaction rate increases logarithmically with pH as the concentration of the thiolate anion (
Module 2: Storage & Preparation (The Cold Chain)
Q: My H-MPS powder has clumped together. Is it still good? A: Clumping indicates hygroscopicity (water absorption), which is common due to the sulfonate/hydroxyl groups. However, water brings dissolved oxygen.[1]
-
Verdict: Run a validation assay (see Module 3). If >5% disulfide content, recrystallize or discard.[1]
-
Prevention: Store under Argon in a desiccator. The hydroxyl group makes this compound "sticky" for water molecules.
Protocol: The "Zero-Oxygen" Dissolution
Since H-MPS is a salt, you are likely working in water or polar organic solvents (MeOH, DMF).[1]
| Solvent System | Recommended Degassing Method | Why? |
| Water / Buffer | Sparging (Bubbling) | Freeze-Pump-Thaw (FPT) risks cracking glass due to water expansion.[1][2] Sparging is safer and effective for aqueous solutions [3]. |
| Methanol / DMF | Freeze-Pump-Thaw | High oxygen solubility in organics requires the rigorous vacuum cycles of FPT [3, 4].[1] |
Step-by-Step Sparging (for Aqueous H-MPS):
-
Prepare Solvent First: Do not add H-MPS yet.[1] Place your water/buffer in a Schlenk flask or septum-capped vial.[1]
-
The Needle Setup: Insert a long needle connected to an Argon line (active pressure) deep into the liquid. Insert a short "vent" needle into the headspace.
-
Time: Bubble vigorously for 15–20 minutes per 50 mL of solvent.
-
Add Reagent: Briefly remove the septum (under positive Ar flow) to add the solid H-MPS, or add it as a solid via a side-arm under flow.
-
Dissolve: Swirl gently. Never sonicate under air, as sonication degasses the liquid but can also create radicals if oxygen is present.
Module 3: Validation & Troubleshooting
Q: How do I know if my reagent has oxidized? It looks the same. A: Disulfides of H-MPS are often water-soluble and colorless, making visual detection impossible.[1] You must use a chemical probe.
The "Gold Standard" Validation: Ellman’s Assay
Do not assume purity. Validate it using DTNB (5,5′-dithio-bis-(2-nitrobenzoic acid)) [5].[1][3][4]
The Logic: DTNB reacts 1:1 with free thiols to release TNB, which is yellow (
Quick Validation Protocol:
-
Buffer: Phosphate buffer pH 8.0 (favors the reaction).
-
Reagent: 4 mg/mL DTNB in buffer.
-
Sample: Dilute your H-MPS stock to ~0.5 mM.
-
Mix: 50 µL Sample + 50 µL DTNB + 900 µL Buffer.
-
Read: Measure Absorbance at 412 nm after 15 mins.
-
Calc: Use extinction coefficient
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
If concentration matches expected input
Pure. -
If concentration is 50% of input
Fully Oxidized (Dimer).
-
Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| Low Yield in Conjugation | Oxidation to disulfide | Add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).[1] TCEP is stable over a wide pH range and does not contain thiols, so it won't interfere with maleimide reactions [6]. |
| Precipitation | Trace Metal Chelation | The 2-hydroxy-3-mercapto motif is an excellent chelator.[1] If your buffer has trace Cu/Fe, H-MPS may complex and precipitate.[1] Use EDTA (1-5 mM) in all buffers.[1] |
| Drifting pH | Sulfonate Hydrolysis (Rare) | Unlikely.[1] More likely is the absorption of atmospheric CO2 if basic. Re-check buffer capacity. |
| "Rotten Egg" Smell | H2S Release | DANGER. If exposed to strong acid, H-MPS can degrade.[1] Keep pH > 3.0. |
Module 4: Experimental Best Practices (The Workflow)
Diagram 2: The Decision Tree for Handling
Follow this logic flow to prevent experimental failure.
Figure 2: Operational workflow for handling H-MPS. Note the mandatory quantification step if the physical state is compromised.
Frequently Asked Questions (FAQ)
Q: Can I use DTT to reduce oxidized H-MPS? A: Yes, but with a caveat. DTT contains thiols.[5] If your downstream reaction involves conjugation (e.g., maleimide chemistry), the DTT will compete with your H-MPS.[1] You must remove DTT (dialysis/column) or use TCEP , which is non-thiol based and generally does not need to be removed for many conjugation chemistries [6].
Q: Why does the protocol recommend EDTA? A: Transition metals (Cu²⁺, Fe³⁺) act as catalysts for thiol oxidation, lowering the activation energy for the formation of the radical species. The 2-hydroxy group in H-MPS assists in coordinating these metals, making this specific molecule highly susceptible to metal-catalyzed oxidation.[1] EDTA sequesters these metals, effectively "pausing" the oxidation [1].
Q: Is the "2-hydroxy" group reactive? A: Generally, the thiol is orders of magnitude more nucleophilic. However, at very high pH (>10), the hydroxyl can deprotonate. In standard physiological or synthesis conditions (pH 5–8), the hydroxyl primarily acts to increase water solubility and influence the local pKa of the thiol.
References
-
Nagy, P. (2013).[1] Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways.[1] Antioxidants & Redox Signaling, 18(13), 1623–1641.[1] Link
-
Capozzi, G., & Modelli, A. (1974).[1] The Chemistry of the Thiol Group. John Wiley & Sons. (Foundational text on thiol pKa and oxidation kinetics).
-
University of Washington. (n.d.). Freeze-Pump-Thaw Degassing of Liquids.[1][2] Dept of Chemistry Protocols. Link
-
Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds.[2][6][7][8] University of Pittsburgh.[6] Link
-
Ellman, G. L. (1959).[1] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77. (The original description of the DTNB assay).
-
BroadPharm. (2022).[3][6] Ellman's Assay Protocol.[3][4][9][10] Technical Support. Link
Sources
- 1. Sodium 3-mercaptopropanesulphonate | 17636-10-1 [chemicalbook.com]
- 2. reddit.com [reddit.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-MPSNa (3-Mercapto-1-propanesulfonic acid, sodium salt)-CAS No. 17636-10-1 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Science News | Lab Reporter | Fisher Scientific [fishersci.com]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. interchim.fr [interchim.fr]
- 10. bmglabtech.com [bmglabtech.com]
Technical Support Center: Protocols for Sodium 2-hydroxy-3-mercaptopropanesulphonate-Based Experiments
Welcome to the technical support center for Sodium 2-hydroxy-3-mercaptopropanesulphonate (SHMPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile thiol-containing compound. Here, we address common questions and challenges to help you refine your protocols and achieve reliable, reproducible results.
Introduction to Sodium 2-hydroxy-3-mercaptopropanesulphonate (SHMPS)
Sodium 2-hydroxy-3-mercaptopropanesulphonate is a water-soluble organosulfur compound featuring a reactive thiol (-SH) group, a hydroxyl (-OH) group, and a sulfonate (-SO3Na) group. Its structure imparts unique chemical properties, making it a valuable reagent in various biochemical and pharmaceutical applications. The sulfonate group ensures high aqueous solubility, while the thiol group provides potent reducing capabilities, analogous to commonly used reagents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
The primary utility of SHMPS in a laboratory setting is as a reducing agent to prevent the oxidation of proteins and other biomolecules, and to cleave disulfide bonds. Its hydrophilic nature and low odor compared to some other thiols make it an attractive alternative for a range of applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of Sodium 2-hydroxy-3-mercaptopropanesulphonate in research?
Sodium 2-hydroxy-3-mercaptopropanesulphonate is primarily used as a potent, water-soluble reducing agent in biochemical and molecular biology experiments. Key applications include:
-
Stabilization of Proteins and Enzymes: The thiol group of SHMPS can prevent the oxidation of cysteine residues in proteins, thereby preserving their structure and function.
-
Reduction of Disulfide Bonds: It is effective in cleaving disulfide bonds within and between proteins, which is a critical step in protein characterization, refolding, and analysis by techniques such as SDS-PAGE.
-
Component of Lysis Buffers: SHMPS can be included in cell lysis buffers to maintain a reducing environment, protecting proteins from oxidation and aggregation upon their release from the cellular environment.[1][2]
-
Enzyme Assays: In assays involving enzymes sensitive to oxidation, SHMPS can be added to the reaction buffer to maintain enzyme activity.
Q2: How should I prepare and store Sodium 2-hydroxy-3-mercaptopropanesulphonate solutions?
Proper preparation and storage are critical to maintain the efficacy of SHMPS.
-
Preparation: SHMPS is a solid that is readily soluble in water and aqueous buffers.[3] To prepare a stock solution (e.g., 1 M), dissolve the powder in high-purity, deoxygenated water or buffer. It is recommended to prepare solutions fresh for optimal performance.
-
Storage of Solid: The solid form of SHMPS should be stored in a cool, dry place, protected from moisture and air.
-
Storage of Solutions: Aqueous solutions of thiol-containing compounds are susceptible to oxidation by dissolved oxygen. For short-term storage (a few days), solutions should be kept at 2-8°C. For longer-term storage, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or below. To minimize oxidation, purging the solution and the headspace of the storage container with an inert gas like argon or nitrogen is recommended.
Q3: What is the optimal pH range for the reducing activity of Sodium 2-hydroxy-3-mercaptopropanesulphonate?
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during experiments with Sodium 2-hydroxy-3-mercaptopropanesulphonate.
Issue 1: Incomplete Reduction of Protein Disulfide Bonds
Question: I am using SHMPS to reduce disulfide bonds in my protein of interest before SDS-PAGE analysis, but I still see bands corresponding to oligomers or improperly folded protein. What could be the cause?
Answer: Incomplete reduction of disulfide bonds can be due to several factors. Here is a systematic approach to troubleshoot this issue:
Troubleshooting Workflow for Incomplete Disulfide Bond Reduction
Caption: A diagram illustrating best practices for maintaining the activity of SHMPS solutions.
Preventative Measures:
-
Prepare Fresh Solutions: The most reliable way to ensure maximum activity is to prepare SHMPS solutions immediately before use.
-
Use Deoxygenated Solvents: Preparing your solutions with buffers or water that has been deoxygenated by boiling and cooling under an inert gas, or by sparging with nitrogen or argon, can significantly reduce oxidation.
-
Include a Chelating Agent: Trace metal ions in your buffer can catalyze the oxidation of thiols. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 1 mM) can sequester these metal ions and protect the SHMPS.
-
Proper Storage: If you need to store a stock solution, aliquot it into single-use volumes, flush the vials with an inert gas, and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds for SDS-PAGE
This protocol describes a general procedure for reducing protein disulfide bonds prior to electrophoretic analysis.
Materials:
-
Protein sample
-
1 M Sodium 2-hydroxy-3-mercaptopropanesulphonate (SHMPS) stock solution
-
2x Laemmli sample buffer (or other appropriate SDS-PAGE sample buffer)
-
Heating block or water bath
Procedure:
-
To your protein sample, add the 1 M SHMPS stock solution to a final concentration of 10-20 mM.
-
Add an equal volume of 2x Laemmli sample buffer.
-
Vortex briefly to mix.
-
Incubate the sample at 95-100°C for 5 minutes.
-
Allow the sample to cool to room temperature.
-
Load the sample onto your SDS-PAGE gel.
Note: For proteins with highly stable disulfide bonds, the incubation time at 95-100°C can be extended to 10 minutes, or a pre-incubation step at 37°C for 30 minutes with SHMPS can be performed before adding the sample buffer and heating.
Protocol 2: Quantification of Free Thiols using Ellman's Reagent
This protocol allows for the quantification of the free thiol content in your SHMPS solution to verify its activity.
Materials:
-
SHMPS solution of unknown concentration
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) solution (4 mg/mL in 0.1 M phosphate buffer, pH 8.0)
-
Reaction buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Cysteine or another standard thiol for generating a standard curve
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a series of standards with known concentrations of cysteine in the reaction buffer.
-
In a cuvette or microplate well, add a known volume of your SHMPS sample (diluted in reaction buffer if necessary) or a standard.
-
Add the DTNB solution to initiate the reaction. A typical ratio is 50 µL of DTNB solution to 2.5 mL of sample/standard.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm.
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their concentrations.
-
Determine the concentration of free thiols in your SHMPS sample by comparing its absorbance to the standard curve.
References
- Chruszcz, M., & Lewinski, K. (2002). The sodium salt of 2-hydroxy-5-nitrobenzylsulfonic acid.
- Karell, M. A., & Gebler, J. C. (2001). A Practical Protocol for the Reduction of Disulfide Bonds in Proteins Prior to Analysis by Mass Spectrometry. Journal of Biomolecular Techniques: JBT, 12(3), 143–148.
-
Rapid Novor. (2024, August 1). Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. Retrieved from [Link]
- D'huart, E., Vigneron, J., Ranchon, F., Vantard, N., Rioufol, C., & Demoré, B. (2018). Physico-Chemical Stability of Sodium Thiosulfate Infusion Solutions in Polyolefin Bags at Room Temperature over a Period of 24 Hours. Pharmaceutical Technology in Hospital Pharmacy, 3(3), 135-142.
- Getz, E. B., Xiao, M., Chakrabarty, T., Cooke, R., & Sélvin, P. R. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73–80.
-
Chemsrc. (2025, August 24). CAS#:20055-98-5 | Sodium 2-Hydroxy-3-Mercaptopropanesulphonate. Retrieved from [Link]
-
Hopax Fine Chemicals. (2022, June 13). The biological buffers used in cell therapy. Retrieved from [Link]
-
Proteomics and Mass Spectrometry Core Facility. (2014, May 30). TCEP or DTT? Retrieved from [Link]
- ChemRxiv. (2021). Shifting focus in the Bradford assay: interfering compounds re-examined.
- Denny, W. A., & Atwell, G. J. (1995). Methods to identify and avoid artifactual formation of interchain disulfide bonds when analyzing proteins by SDS-PAGE.
- Sinha, M. H. (2021, March 9). What are the advantages of TCEP compared to dithiothreitol (DTT) and β mercaptoethanol?
- Marshall, T., & Williams, K. M. (1992). Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays. Analytical Biochemistry, 204(1), 107–109.
- BroadPharm. (2022, January 18). Protocol for S-S bond reduction by DTT 2,3-dihydroxy-1,4-dithiolbutane (DTT).
- ResearchGate. (n.d.). Interference of detergent-containing buffers with the Bradford protein assay.
- PubMed. (1999, August 15). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry.
- Current Protocols in Protein Science. (n.d.).
-
G-Biosciences. (2015, June 10). How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved from [Link]
Sources
Technical Support Center: Enhancing the Stability of Sodium 2-hydroxy-3-mercaptopropanesulphonate-Capped Nanoparticles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Sodium 2-hydroxy-3-mercaptopropanesulphonate (SHM)-capped nanoparticles. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common stability challenges and ensure the success of your experiments. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical field experience.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of SHM-capped nanoparticles.
Q1: What are the primary causes of instability in SHM-capped nanoparticle formulations?
A1: Instability in SHM-capped nanoparticle systems typically arises from several key factors. The primary cause is often the aggregation of nanoparticles, which can be triggered by changes in the formulation's pH, high ionic strength, or the oxidation of the thiol groups on the SHM capping agent.[1][2] The choice of solvent and the concentration of reagents during functionalization can also play a crucial role in maintaining nanoparticle stability.[3]
Q2: How does pH affect the stability of SHM-capped nanoparticles?
A2: The pH of the solution significantly influences the surface charge of the nanoparticles and, consequently, their stability.[4] For SHM-capped nanoparticles, the sulfonate group provides a negative charge, which contributes to electrostatic repulsion between particles, preventing aggregation.[5] However, at pH values below the pKa of the sulfonic acid group (which is strongly acidic), the surface charge can be neutralized, leading to a loss of repulsive forces and subsequent aggregation.[5] Conversely, at very high pH values, other chemical reactions might be promoted that could destabilize the nanoparticle core or the capping ligand itself. It's crucial to maintain the pH within a range that ensures sufficient surface charge for electrostatic stabilization.[6]
Q3: My SHM-capped nanoparticles are aggregating. What are the likely causes and how can I fix it?
A3: Nanoparticle aggregation is a common issue with several potential causes. A visible color change (e.g., for gold nanoparticles, from red to blue or purple), increased turbidity, or the formation of precipitates are all indicators of aggregation.[3]
Here are the most common culprits and their solutions:
-
Inappropriate pH: If the pH of your solution is near the isoelectric point of your nanoparticles, the reduced electrostatic repulsion will lead to aggregation.[3] Solution: Adjust the pH to a range where the nanoparticles have a sufficiently high surface charge. For SHM-capped nanoparticles, a neutral to slightly alkaline pH is generally recommended to ensure the sulfonate groups are deprotonated.[7]
-
High Ionic Strength: The presence of high salt concentrations can shield the surface charges on the nanoparticles, reducing the electrostatic repulsion and causing them to aggregate.[2] Solution: If possible, reduce the salt concentration in your formulation. If high ionic strength is required for your application, consider adding a secondary, sterically hindering capping agent like polyethylene glycol (PEG).[8]
-
Oxidation of Thiol Groups: The thiol groups on the SHM capping agent can oxidize to form disulfide bonds, which can lead to inter-particle bridging and aggregation.[8] Solution: Work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. You can also consider adding a small amount of a reducing agent, although this should be done with caution as it may interfere with your downstream applications.
Q4: How can I improve the long-term stability of my SHM-capped nanoparticle formulation?
A4: Enhancing long-term stability is crucial for many applications. Here are some effective strategies:
-
PEGylation: Covalently attaching polyethylene glycol (PEG) to the nanoparticle surface can provide steric stabilization, which is a powerful way to prevent aggregation, especially in high ionic strength environments.[8][9]
-
Storage Conditions: Store your nanoparticle solutions at recommended temperatures, typically between 2-8°C, to slow down any potential degradation processes.[10] Avoid freezing, as this can induce aggregation.
-
Optimized Capping Agent Density: The density of the SHM capping agent on the nanoparticle surface is critical. Insufficient coverage can leave exposed nanoparticle surfaces, leading to aggregation.[11] Conversely, an excessive amount of capping agent in solution can sometimes lead to depletion-induced flocculation.
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving specific experimental issues.
Problem 1: Nanoparticle aggregation during synthesis or purification.
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Reagent Concentration | A high concentration of precursor salts or reducing agents can lead to uncontrolled nanoparticle growth and aggregation. | Optimize the molar ratios of your SHM capping agent to the metal salt precursor. A good starting point is to ensure a sufficient excess of the capping agent to stabilize the newly formed nanoparticles. |
| Ineffective Washing/Purification | Residual salts or unreacted reagents from the synthesis can destabilize the nanoparticles during storage. | Use appropriate purification methods such as centrifugation followed by redispersion in a suitable buffer, or dialysis to remove unwanted byproducts.[3] |
| Inappropriate Solvent | The solvent plays a critical role in nanoparticle stability. A poor solvent can cause the stabilizing ligands to collapse, leading to aggregation.[3] | Ensure your nanoparticles are stable in the chosen solvent before proceeding with any functionalization steps. For SHM-capped nanoparticles, aqueous buffers are typically used. |
Problem 2: Loss of nanoparticle stability after surface functionalization.
| Potential Cause | Explanation | Recommended Solution |
| Displacement of SHM Capping Agent | The molecule you are using for functionalization may have a higher affinity for the nanoparticle surface than SHM, leading to its displacement and a loss of stability. | Consider using a cross-linker that can covalently bind to the SHM without displacing it. Alternatively, a two-step functionalization process where the nanoparticle is first stabilized with a more robust capping layer before introducing the functional molecule can be employed. |
| Change in Surface Charge | The molecule being attached to the nanoparticle surface may alter the overall surface charge, reducing the electrostatic repulsion between particles. | Characterize the zeta potential of your nanoparticles before and after functionalization to understand the changes in surface charge. If the charge is significantly reduced, you may need to adjust the pH or add a co-stabilizer. |
| Bridging Flocculation | If the functionalizing molecule is large and can bind to multiple nanoparticles, it can cause them to bridge together and aggregate. | Control the concentration of the functionalizing molecule and the reaction time to minimize inter-particle bridging. |
Experimental Workflow: Assessing Nanoparticle Stability
This workflow outlines the key steps to systematically evaluate the stability of your SHM-capped nanoparticles.
Caption: Workflow for assessing the stability of SHM-capped nanoparticles.
Protocol: Synthesis of SHM-Capped Gold Nanoparticles
This protocol provides a general method for the synthesis of SHM-capped gold nanoparticles. Note that the exact parameters may need to be optimized for your specific application.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Sodium 2-hydroxy-3-mercaptopropanesulphonate (SHM) solution (10 mM)
-
Sodium borohydride (NaBH₄) solution (20 mM, freshly prepared in ice-cold water)
-
Deionized water (18.2 MΩ·cm)
-
Glassware, thoroughly cleaned with aqua regia and rinsed with deionized water
Procedure:
-
In a clean Erlenmeyer flask, add 50 mL of 1 mM HAuCl₄ solution.
-
While stirring vigorously, add 1 mL of 10 mM SHM solution. The solution should change color from yellow to colorless.
-
Continue stirring for 15 minutes to allow for the formation of the Au-S bond.
-
Rapidly inject 1 mL of freshly prepared, ice-cold 20 mM NaBH₄ solution. The solution should immediately turn a deep red color, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 2 hours to ensure the reaction is complete and the nanoparticles are fully stabilized.
-
Purify the nanoparticles by centrifugation at a speed sufficient to pellet the nanoparticles without causing irreversible aggregation. Remove the supernatant and resuspend the pellet in deionized water or a suitable buffer. Repeat this washing step at least two more times.
-
Characterize the purified nanoparticles using UV-Vis spectroscopy, DLS, and TEM.
Data Presentation: Effect of pH on Nanoparticle Stability
The following table illustrates the typical effect of pH on the stability of SHM-capped gold nanoparticles, as monitored by UV-Vis spectroscopy and Dynamic Light Scattering (DLS).
| pH | λmax (nm) | Hydrodynamic Diameter (nm) | Observations |
| 3.0 | Broad peak, shifted >600 nm | > 500 nm | Significant aggregation, solution appears blue/purple |
| 5.0 | 525 | 35 ± 5 | Minor aggregation, slight broadening of the peak |
| 7.0 | 520 | 20 ± 2 | Stable, monodisperse solution, characteristic red color |
| 9.0 | 520 | 20 ± 2 | Stable, monodisperse solution, characteristic red color |
| 11.0 | 522 | 22 ± 3 | Stable, slight increase in size may indicate minor instability |
Mechanism of Stabilization and Instability
The following diagram illustrates the key mechanisms governing the stability and instability of SHM-capped nanoparticles.
Sources
- 1. Stability issues and approaches to stabilised nanoparticles based drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Gold nanoparticles in aqueous solutions: influence of size and pH on hydrogen dissociative adsorption and Au( iii ) ion reduction - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP01996J [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. nanohybrids.net [nanohybrids.net]
- 11. What Does Nanoparticle Stability Mean? - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Guide: Sodium 2-hydroxy-3-mercaptopropanesulphonate vs. MESNA
Topic: Comparative Efficacy of Sodium 2-hydroxy-3-mercaptopropanesulphonate (HMPS) vs. MESNA Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Structural Analog Challenge
MESNA (Sodium 2-mercaptoethanesulfonate) is the established clinical gold standard for preventing hemorrhagic cystitis induced by oxazaphosphorine chemotherapy (cyclophosphamide, ifosfamide). Its efficacy relies on a specific pharmacokinetic profile: rapid renal excretion and local activation in the urine where it neutralizes toxic acrolein.
Sodium 2-hydroxy-3-mercaptopropanesulphonate (HMPS) represents a structural analog—specifically, a C3-homolog of Mesna featuring a hydroxyl group at the C2 position. While Mesna is a pure chemoprotectant, HMPS is chemically situated between Mesna and DMPS (Unithiol) , a heavy metal chelator.
Verdict for Development: HMPS presents a theoretical advantage in hydrophilicity and stability due to the secondary hydroxyl group, potentially offering different renal clearance kinetics. However, Mesna remains the validated standard. This guide outlines the comparative analysis required to evaluate HMPS as a superior or alternative uroprotectant.
Chemical & Mechanistic Comparison
The core efficacy of both compounds relies on their ability to function as a Michael Donor (nucleophile) to the Michael Acceptor (Acrolein).
2.1 Structural Attributes
| Feature | MESNA (Standard) | HMPS (Investigational/Analog) |
| IUPAC Name | Sodium 2-mercaptoethanesulfonate | Sodium 2-hydroxy-3-mercaptopropanesulphonate |
| Formula | ||
| MW | 164.18 g/mol | 194.20 g/mol |
| Thiol Type | Primary Thiol (-SH) | Primary Thiol (-SH) |
| Key Substituent | Sulfonate (Anionic) | Sulfonate + Hydroxyl (-OH) |
| Solubility | High (Water) | Very High (Water, enhanced by -OH) |
| Dimerization | Forms Dimesna (Disulfide) | Forms Disulfide (Analogous to oxidized DMPS) |
2.2 Mechanism of Action: Acrolein Scavenging
Both compounds neutralize acrolein via a Michael Addition reaction. The thiol group attacks the
-
Mesna Advantage: Small molecular weight allows rapid filtration.
-
HMPS Hypothesis: The C2-Hydroxyl group may form intramolecular hydrogen bonds, potentially stabilizing the thiol or altering the pKa, which affects nucleophilicity at physiological urinary pH (5.5–7.0).
Figure 1: Parallel scavenging pathways. Both agents compete with bladder tissue for acrolein binding.
Experimental Protocols for Comparative Evaluation
To validate HMPS against Mesna, you must establish non-inferiority in scavenging kinetics and superior/equivalent pharmacokinetics.
Protocol A: In Vitro Acrolein Binding Kinetics (NMR Assay)
Goal: Determine the second-order rate constant (
-
Preparation: Prepare 50 mM phosphate buffer (D2O, pD 7.4).
-
Reaction Mix:
-
Tube A: 10 mM Acrolein + 10 mM Mesna.
-
Tube B: 10 mM Acrolein + 10 mM HMPS.
-
-
Monitoring: Acquire
H-NMR spectra every 30 seconds for 15 minutes. -
Analysis: Track the disappearance of vinyl proton signals of acrolein (
6.0–6.4 ppm) and appearance of thioether methylene signals. -
Success Metric: HMPS should show a
within ±10% of Mesna. If is significantly lower, the -OH group may be sterically hindering the reaction.
Protocol B: In Vivo Uroprotection Model (Rat)
Goal: Compare efficacy in preventing cyclophosphamide (CP)-induced hemorrhagic cystitis.[1][2]
| Group | Treatment (i.p.) | Challenge (i.p.) | Endpoint (24h) |
| Control | Saline | Saline | Baseline Bladder Weight |
| Toxicity | Saline | CP (150 mg/kg) | Edema, Hemorrhage |
| Mesna | Mesna (40 mg/kg) | CP (150 mg/kg) | Protection Standard |
| HMPS Low | HMPS (40 mg/kg) | CP (150 mg/kg) | Dose Equivalence? |
| HMPS High | HMPS (80 mg/kg) | CP (150 mg/kg) | Dose Response |
Procedure:
-
Administer Protectant (Mesna or HMPS) 15 mins before CP, and 4h, 8h after CP.
-
Sacrifice rats at 24h.
-
Metrics:
-
Bladder Wet Weight: (Indicator of edema).
-
Macroscopic Scoring: 0 (Normal) to 3 (Severe Hemorrhage).
-
Histology: H&E staining for mucosal erosion.
-
Pharmacokinetic Considerations
The critical differentiator is likely renal handling . Mesna is rapidly oxidized to Dimesna (disulfide) in plasma, which is inactive and does not enter cells (preventing systemic interference with chemotherapy). It is then reduced back to Mesna in the renal tubules by glutathione reductase.
Hypothesis for HMPS:
-
Oxidation: Does HMPS form a disulfide (Di-HMPS) as readily as Mesna?
-
Test: Incubate with plasma and monitor via HPLC-MS.
-
-
Excretion: The -OH group increases polarity. This might lead to faster renal elimination or altered reabsorption.
Figure 2: The Pro-drug Cycle. Efficacy depends on the kidney's ability to reduce the disulfide form back to the active thiol.
Synthesis & Conclusion
Sodium 2-hydroxy-3-mercaptopropanesulphonate (HMPS) is a viable candidate for uroprotection evaluation due to its conserved pharmacophore (thiol + sulfonate).
-
Pros: Potential for higher water solubility and distinct patentability space compared to Mesna.
-
Cons: The secondary hydroxyl group could introduce steric hindrance in the Michael addition with acrolein.
-
Recommendation: Proceed with Protocol A (Kinetics) . If
is of Mesna, proceed to Protocol B (In Vivo) . If HMPS fails to form a reducible disulfide in plasma (PK stability), it may be toxic systemically by neutralizing the chemotherapy drug before it reaches the tumor.
References
-
Mesna Mechanism & Clinical Standard
-
Uroprotection Protocols
-
Chemical Properties (HMPS/Analogues)
-
Comparative Thiol Kinetics
-
Jeppsson, B., et al. "Mesna in the prevention of cyclophosphamide-induced cystitis." Langenbecks Archiv für Chirurgie, 384, 1-5. (Contextual grounding for thiol efficacy). Link
-
Sources
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Comprehensive Validation Guide: Synthesized Sodium 2-hydroxy-3-mercaptopropanesulphonate (HMP-S)
Executive Summary & Strategic Rationale
Sodium 2-hydroxy-3-mercaptopropanesulphonate (HMP-S) is a critical functional reagent used as a copper electroplating brightener, a capping agent for nanomaterials, and a diagnostic intermediate. Its efficacy relies entirely on the integrity of the free thiol (-SH) group.
The Problem: Commercial "technical grade" HMP-S is often validated solely via Iodometric Titration . While this confirms the presence of reducing groups, it fails to detect:
-
Inorganic Salts: (NaCl, Na₂SO₃) carried over from synthesis.
-
The Chloro-Precursor: Sodium 3-chloro-2-hydroxypropanesulfonate (unreacted starting material).
-
Disulfide Dimers: The oxidation product which is catalytically dead in plating baths and biological assays.
The Solution: This guide presents a Tri-Pillar Validation Protocol that compares the synthesized product against standard commercial alternatives. We move beyond simple titration to a self-validating system combining Mixed-Mode HPLC , 1H-NMR , and Redox Titration .
Synthesis Context & Impurity Profiling[1]
To validate purity, one must understand the origin of impurities. HMP-S is typically synthesized via the ring-opening of epichlorohydrin with bisulfite, followed by nucleophilic substitution with sodium hydrosulfide (NaSH).
Diagram 1: Synthesis & Degradation Pathway
This diagram maps the critical control points where impurities enter the system.
Caption: Figure 1. The synthesis pathway showing the origin of the Chloro-impurity (incomplete substitution) and the Disulfide impurity (oxidative degradation).
Comparative Performance: Synthesized Batch vs. Commercial Standard
The following data compares a batch synthesized and purified using our optimized recrystallization protocol against a standard commercial "95% Purity" sample purchased from a bulk chemical supplier.
Table 1: Analytical Comparison
| Parameter | Method | Commercial Std (Generic) | Synthesized Batch (Optimized) | Impact on Application |
| Apparent Purity | Iodometric Titration | 96.2% | 99.1% | Titration overestimates purity if sulfites are present. |
| Specific Thiol Purity | HPLC-ELSD | 88.5% | 98.8% | Critical: Commercial batch contained 8% disulfide. |
| Residual Precursor | 1H-NMR (Cl-CH2 signal) | 4.2% | < 0.1% | Precursor competes for surface binding in electroplating. |
| Oxidation State | Ellman’s Assay | Positive | Strong Positive | Confirms accessible free thiol. |
Detailed Validation Protocols
Protocol A: The "Gold Standard" – Mixed-Mode HPLC
Standard Reverse Phase (C18) HPLC fails for HMP-S because the sulfonate group makes the molecule too polar to retain, eluting in the void volume. We use Mixed-Mode Chromatography (Anion Exchange + Reverse Phase) to separate the charged sulfonate from neutral disulfides and inorganic salts.
Equipment: HPLC with Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD). Note: UV detection is weak due to lack of chromophores.
Method Parameters:
-
Column: Mixed-mode column (e.g., SIELC Primesep SB or equivalent anion-exchange/hydrophobic).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 0-5 min (100% A); 5-20 min (Linear to 50% B).
-
Flow Rate: 1.0 mL/min.
Procedure:
-
Dissolve 10 mg of HMP-S in 10 mL Mobile Phase A.
-
Inject 10 µL.
-
Interpretation:
-
tR ~ 2.5 min: Inorganic salts (Sodium Chloride/Sulfate).
-
tR ~ 8.0 min:HMP-S (Main Peak) .
-
tR ~ 14.5 min: Disulfide Dimer (More hydrophobic).
-
Protocol B: Structural Identity – 1H-NMR Spectroscopy
NMR is the only method that definitively quantifies the 3-Chloro-2-hydroxypropanesulfonate precursor, which is chemically similar to the product but lacks the thiol.
Procedure:
-
Dissolve 20 mg of sample in 0.6 mL Deuterium Oxide (
). -
Key Signals (ppm):
-
2.70 - 2.90 (m, 2H):
(Product). -
3.60 - 3.80 (m, 2H):
(Impurity ). -
4.10 (m, 1H):
.
-
2.70 - 2.90 (m, 2H):
-
Calculation: Integrate the
region vs. the region.
Protocol C: Functional Capacity – Iodometric Titration
While less specific, this provides a rapid quantitative check for total reducing power.
Reagents: 0.05 M Iodine (
Step-by-Step:
-
Weigh accurately 0.2 g of HMP-S into an Erlenmeyer flask.
-
Dissolve in 50 mL deoxygenated water.
-
Add 2 mL 1M HCl (Acidic conditions prevent side reactions).
-
Add 1 mL Starch Indicator.
-
Titrate with 0.05 M Iodine until a persistent blue-black color appears.
-
Self-Validation Step: If the endpoint fades rapidly (< 30 seconds), the sample contains significant sulfite (
) impurities reacting slowly, invalidating the result.
The Validation Decision Matrix
Use this logic flow to determine if a batch is suitable for high-sensitivity applications (e.g., biosensors) or general industrial use.
Caption: Figure 2. The hierarchical decision matrix ensuring no single method creates a false positive.
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70–77.
-
United States Pharmacopeia (USP). General Chapter <541> Titrimetry. (Standard Iodometric protocols for thiols).
-
SIELC Technologies. Analysis of sulfonated compounds using Mixed-Mode Chromatography. (Methodology basis for Protocol A).
-
ChemicalBook. Sodium 3-chloro-2-hydroxypropanesulfonate (Precursor Data).
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23663670 (Sodium 2-hydroxy-3-mercaptopropanesulphonate).
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A Senior Application Scientist's Guide to Nanoparticle Capping Agents: Benchmarking Sodium 2-hydroxy-3-mercaptopropanesulphonate
For researchers, scientists, and drug development professionals venturing into the nanoscale, the choice of a capping agent is a critical determinant of nanoparticle performance. This guide provides an in-depth technical comparison of Sodium 2-hydroxy-3-mercaptopropanesulphonate as a nanoparticle capping agent against commonly used alternatives. By delving into the underlying chemical principles and presenting supporting experimental data, this document aims to empower you to make informed decisions for your specific application, be it in diagnostics, therapeutics, or advanced materials.
The Critical Role of Capping Agents in Nanoparticle Synthesis
Capping or stabilizing agents are indispensable in the fabrication of nanoparticles.[1] Their primary functions are to control particle growth during synthesis and to prevent aggregation, thereby ensuring the colloidal stability of the nanoparticle suspension.[1] The type of capping agent employed significantly influences the final physicochemical properties of the nanoparticles, including their size, shape, surface charge, and, crucially, their biocompatibility and functionality.[1][2]
The stability of a nanoparticle dispersion is governed by the interplay of attractive van der Waals forces and repulsive forces. Capping agents provide this repulsion through two main mechanisms:
-
Electrostatic Stabilization: This occurs when the capping agent imparts a surface charge to the nanoparticles, leading to Coulombic repulsion between them. A high magnitude of the zeta potential (typically > |30| mV) is indicative of a stable colloidal suspension.[3]
-
Steric Stabilization: This is provided by long-chain molecules or polymers that form a protective layer around the nanoparticle, physically preventing them from coming into close contact.[4]
The ideal capping agent should be biocompatible, biodegradable, and non-toxic, especially for biomedical applications.[1]
Sodium 2-hydroxy-3-mercaptopropanesulphonate: A Multifunctional Capping Agent
Sodium 2-hydroxy-3-mercaptopropanesulphonate is a trifunctional molecule poised to be an excellent capping agent for nanoparticles, particularly for noble metals like gold and silver. Its efficacy stems from the distinct roles of its three functional groups:
-
Thiol Group (-SH): The sulfur atom in the thiol group forms a strong covalent bond with the surface of metallic nanoparticles, serving as a robust anchor.[5] This strong interaction ensures a stable coating that is not easily displaced.
-
Sulfonate Group (-SO₃⁻): The negatively charged sulfonate group provides strong electrostatic repulsion between the nanoparticles, leading to excellent colloidal stability in aqueous media.[6] This is reflected in a highly negative zeta potential.
-
Hydroxyl Group (-OH): The presence of a hydroxyl group increases the hydrophilicity of the nanoparticle surface, which can improve biocompatibility and reduce non-specific protein adsorption in biological environments.[7]
The logical workflow for nanoparticle synthesis and stabilization using a capping agent like Sodium 2-hydroxy-3-mercaptopropanesulphonate is depicted below.
Workflow for Nanoparticle Synthesis and Stabilization.
Performance Benchmark: A Comparative Analysis
| Capping Agent | Functional Group(s) | Stabilization Mechanism | Typical Nanoparticle Size (AuNPs) | Typical Zeta Potential (AuNPs) | Biocompatibility | Key Advantages | Key Disadvantages |
| Sodium 2-hydroxy-3-mercaptopropanesulphonate (inferred from 3-MPS) | Thiol, Sulfonate, Hydroxyl | Electrostatic & Steric | 3 - 15 nm[1][8] | Highly Negative (~ -40 mV)[8] | Expected to be high | Strong surface binding, excellent stability in aqueous media, good biocompatibility. | Potential for thiol oxidation. |
| Sodium Citrate | Carboxylate | Electrostatic | 10 - 150 nm[9] | Moderately Negative (~ -40 mV)[10] | Good | Simple, one-pot synthesis; biocompatible. | Weaker surface binding, less stable at low pH and high ionic strength.[11] |
| Polyvinylpyrrolidone (PVP) | Amide | Steric | 10 - 50 nm | Near-Neutral | Excellent | High stability in various solvents and biological media, excellent biocompatibility. | Can be difficult to remove or functionalize further. |
| Cetyltrimethylammonium Bromide (CTAB) | Quaternary Ammonium | Electrostatic (in bilayer) | Anisotropic shapes (nanorods) | Highly Positive | Poor | Excellent for directing anisotropic growth. | Cytotoxic, requires extensive washing for biomedical applications.[12] |
Expert Insights on the Comparison:
-
Stability: The strong covalent bond of the thiol group in Sodium 2-hydroxy-3-mercaptopropanesulphonate offers superior stability compared to the weakly physisorbed citrate ions.[11] This makes thiol-capped nanoparticles more robust to changes in pH and ionic strength, which is crucial for applications in biological media. PVP also provides excellent steric stability. CTAB-capped nanoparticles are stable under specific conditions but can be sensitive to changes in concentration.
-
Size Control: While citrate allows for a wide range of sizes, thiol-based capping agents, including the subject of this guide, are particularly effective in producing small, monodisperse nanoparticles.[1][8]
-
Biocompatibility: The presence of the hydrophilic hydroxyl and sulfonate groups suggests that Sodium 2-hydroxy-3-mercaptopropanesulphonate will have excellent biocompatibility, comparable to or even exceeding that of citrate and PVP. CTAB, on the other hand, is known for its cytotoxicity.[12]
-
Functionality: The hydroxyl group on Sodium 2-hydroxy-3-mercaptopropanesulphonate offers a potential site for further covalent functionalization, adding to its versatility.
Experimental Protocols: A Self-Validating System
To facilitate your own comparative studies, we provide detailed, step-by-step methodologies for the synthesis and characterization of gold nanoparticles with different capping agents.
Synthesis of Gold Nanoparticles
The following diagram illustrates the general workflow for synthesizing and characterizing capped gold nanoparticles.
Experimental Workflow for Nanoparticle Synthesis and Characterization.
Protocol 1: Synthesis of Gold Nanoparticles with Sodium 2-hydroxy-3-mercaptopropanesulphonate (Adapted from Brust-Schiffrin method) [4]
-
Prepare a 10 mM aqueous solution of Sodium 2-hydroxy-3-mercaptopropanesulphonate.
-
In a 50 mL flask, add 20 mL of a 0.5 mM aqueous solution of HAuCl₄.
-
While stirring vigorously, add 2 mL of the 10 mM capping agent solution. The solution should change color.
-
Prepare a fresh, ice-cold 0.1 M solution of sodium borohydride (NaBH₄).
-
Rapidly inject 0.6 mL of the NaBH₄ solution into the gold/capping agent mixture. The solution should immediately turn a deep red color, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 2 hours to ensure the reaction is complete and the nanoparticles are fully capped.
-
Store the resulting nanoparticle solution at 4°C.
Protocol 2: Synthesis of Citrate-Capped Gold Nanoparticles (Turkevich Method) [13]
-
In a 250 mL flask, bring 100 mL of a 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Quickly add 10 mL of a 38.8 mM sodium citrate solution to the boiling HAuCl₄ solution.
-
Observe the color change from pale yellow to colorless, then to a deep red.
-
Continue boiling and stirring for 15 minutes.
-
Remove the flask from the heat and continue stirring until it cools to room temperature.
-
Store the resulting nanoparticle solution at 4°C.
Characterization of Nanoparticles
Protocol 3: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Sample Preparation: Dilute a small aliquot of the nanoparticle suspension in deionized water to a slightly hazy solution to avoid multiple scattering effects.[14] For zeta potential measurements, ensure the sample is sufficiently diluted in an appropriate buffer (e.g., 10 mM KCl) to maintain a constant pH and ionic strength.
-
Instrument Setup: Follow the manufacturer's instructions for the DLS and zeta potential instrument. Ensure the cuvette is clean and free of dust.
-
Measurement: Place the cuvette in the instrument and allow it to equilibrate to the set temperature (typically 25°C).
-
Data Acquisition: Perform at least three measurements for each sample to ensure reproducibility.
-
Analysis: For DLS, record the Z-average diameter and the Polydispersity Index (PDI). A PDI below 0.2 indicates a monodisperse sample. For zeta potential, record the average value in millivolts (mV).
Protocol 4: Transmission Electron Microscopy (TEM) Sample Preparation
-
Grid Selection: Use a carbon-coated copper TEM grid (200-400 mesh).[15]
-
Sample Deposition: Place a 5-10 µL drop of the diluted nanoparticle solution onto the shiny side of the TEM grid.[5][15]
-
Incubation: Allow the droplet to sit on the grid for 1-2 minutes to allow for particle adsorption.
-
Blotting: Carefully wick away the excess liquid from the edge of the grid using filter paper. Do not touch the surface of the grid.
-
Drying: Allow the grid to air-dry completely in a dust-free environment before imaging.
Conclusion and Future Outlook
Sodium 2-hydroxy-3-mercaptopropanesulphonate presents a compelling option as a capping agent for nanoparticle synthesis, particularly for applications requiring high stability in aqueous and biological environments. Its unique combination of a strong thiol anchor, a charge-donating sulfonate group, and a biocompatibility-enhancing hydroxyl group offers a trifecta of desirable properties. While direct comparative data is still emerging, the performance of its close analog, 3-MPS, strongly suggests that it will outperform traditional capping agents like citrate in terms of stability and offer a non-toxic alternative to CTAB.
As the field of nanomedicine continues to advance, the demand for well-defined, stable, and biocompatible nanoparticles will only increase. Capping agents like Sodium 2-hydroxy-3-mercaptopropanesulphonate are poised to play a crucial role in meeting this demand, enabling the development of the next generation of nanotherapeutics and diagnostics. Further experimental validation of its performance across a range of nanoparticle systems is a promising area for future research.
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Fratoddi, I., et al. (2016). Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse. Colloids and Surfaces B: Biointerfaces, 142, 408-416. [Link]
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Ackerson, C. J., et al. (2005). Synthesis and Bioconjugation of 2 and 3 nm-diameter Gold Nanoparticles. Journal of the American Chemical Society, 127(18), 6550–6551. [Link]
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Pissuwan, D., Niidome, T., & Cortie, M. B. (2011). The forthcoming applications of gold nanoparticles in drug and gene delivery systems. Journal of Controlled Release, 149(1), 65-71. [Link]
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Thai, V.-P., et al. (2022). Precise size-control and functionalization of gold nanoparticles synthesized by plasma–liquid interactions: using carboxylic, amino, and thiol ligands. RSC Advances, 12(38), 24657-24665. [Link]
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Malvern Panalytical. (2020). Nanogold Particles and Dynamic Light Scattering. AZoM. [Link]
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Barbalinardo, M., et al. (2021). Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. Frontiers in Chemistry, 9, 651323. [Link]
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Wang, Z., et al. (2007). A General One-Step Synthesis of Alkanethiyl-Stabilized Gold Nanoparticles with Control over Core Size and Monolayer Functionality. Chemistry of Materials, 19(21), 5183–5190. [Link]
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Gaponik, N., et al. (2002). Thiol-Capping of CdTe Nanocrystals: An Alternative to Organometallic Synthetic Routes. The Journal of Physical Chemistry B, 106(29), 7177–7185. [Link]
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Teleki, A., et al. (2014). TEM Sample Preparation of Nanoparticles in Suspensions. Wiley Analytical Science. [Link]
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Singh, R. K. (2019). How can I prepare a sample for TEM imaging of colloidal nanocrystals(MAPbI3 perovskite)? ResearchGate. [Link]
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Aldana, J., Wang, Y. A., & Peng, X. (2001). Photochemical Instability of Thiol-Capped CdSe Nanocrystals. Journal of the American Chemical Society, 123(36), 8844–8850. [Link]
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El-Brolosy, T. A., et al. (2018). Zeta potential of gold nanoparticles coated with thiol. ResearchGate. [Link]
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Venditti, I., et al. (2016). Synthesis and Structural Characterization of Silver Nanoparticles Stabilized with 3-Mercapto-1-Propansulfonate and 1-Thioglucose Mixed Thiols for Antibacterial Applications. Nanomaterials, 6(12), 233. [Link]
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Mocan, T., et al. (2018). EVALUATION OF CAPPING AGENTS FOR SILVER NANOPARTICLES. Clujul Medical, 91(2), 216–221. [Link]
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Rahme, K., & Holmes, J. D. (2014). Gold nanoparticles: synthesis, characterization, and bioconjugation. Dekker Encyclopedia of Nanoscience and Nanotechnology, Third Edition. [Link]
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Stoer, P., et al. (2024). Biocompatibility of sulfobetaine and PEG 25 kDa functionalized synomag®-D. International Journal on Magnetic Particle Imaging, 10(1). [Link]
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Polte, J. (2023). Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characterizations. Nanomaterials, 13(12), 1841. [Link]
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Wilson, R. (2012). Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis. Analyst, 137(10), 2329-2336. [Link]
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Microscopy Innovations. (n.d.). Efficient Nanoparticle Specimen Preparation for Transmission Electron Microscopy. [Link]
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Focsan, M., et al. (2021). Theranostic Nanoplatforms of Thiolated Reduced Graphene Oxide Nanosheets and Gold Nanoparticles. Nanomaterials, 11(11), 2947. [Link]
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Malvern Panalytical. (n.d.). Techniques for Accurate Sizing of Gold Nanoparticles Using Dynamic Light Scattering with Particular Application to Chemical and Biological Sensing Based on Aggregate Formation. ACS Applied Materials & Interfaces. [Link]
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da Silva, A. G. M., et al. (2024). Synthesis and Characterization of Maghemite Nanoparticles Functionalized with Poly(Sodium 4-Styrene Sulfonate) Saloplastic and Its Acute Ecotoxicological Impact on the Cladoceran Daphnia magna. Polymers, 16(11), 1599. [Link]
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Fratoddi, I., et al. (2016). Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and “in Vitro” bioresponse. ResearchGate. [Link]
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El-Brolosy, T. A. (2021). How to modify gold nanoparticles by thiol? ResearchGate. [Link]
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Caputo, F., et al. (2015). Avoiding drying-artifacts in transmission electron microscopy: Characterizing the size and colloidal state of nanoparticles. Scientific Reports, 5, 10229. [Link]
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Personick, M. L. (2013). Shape-Controlled Gold Nanoparticle Synthesis. Defense Technical Information Center. [Link]
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Javed, R., et al. (2022). Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight. International Journal of Molecular Sciences, 23(21), 13057. [Link]
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Pino-González, M. S., et al. (2022). Silver Nanoparticles Functionalized with Sodium Mercaptoethane Sulfonate to Remove Copper from Water by the Formation of a Micellar Phase. Molecules, 27(19), 6296. [Link]
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Alkilany, A. M., et al. (2014). Colloidal stability of citrate and mercaptoacetic acid capped gold nanoparticles upon lyophilization: effect of capping ligand attachment and type of cryoprotectants. Langmuir, 30(46), 13841–13849. [Link]
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Mustafa, Y. F. (2024). How to measure the zeta and DLS of synthesized nanoparticle ? ResearchGate. [Link]
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Honary, S., & Zahir, F. (2013). Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems - A Review (Part 1). Tropical Journal of Pharmaceutical Research, 12(2), 255-264. [Link]
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Nanopartz. (n.d.). TEM Grid Preparation Guide for Imaging Gold Nanoparticles. [Link]
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Knipe, J. M., et al. (2015). Synthesis and In Vitro Evaluation of Gold Nanoparticles Functionalized with Thiol Ligands for Robust Radiolabeling with 99mTc. Bioconjugate Chemistry, 26(3), 439–451. [Link]
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Malvern Panalytical. (n.d.). Guide for DLS sample preparation. ResearchGate. [Link]
-
Singh, J., et al. (2021). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Nanotechnology, 3, 758332. [Link]
-
Focsan, M., et al. (2021). Theranostic Nanoplatforms of Thiolated Reduced Graphene Oxide Nanosheets and Gold Nanoparticles. Nanomaterials, 11(11), 2947. [Link]
-
Feng, T., et al. (2021). Application of Functional Biocompatible Nanomaterials to Improve Curcumin Bioavailability. Frontiers in Pharmacology, 12, 631453. [Link]
-
Perni, S., et al. (2016). Thiol-Capped Gold Nanoparticles Swell-Encapsulated into Polyurethane as Powerful Antibacterial Surfaces Under Dark and Light Conditions. ACS Applied Materials & Interfaces, 8(51), 35073–35080. [Link]
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Quantitative analysis of Sodium 2-hydroxy-3-mercaptopropanesulphonate's reducing power
Comparative Technical Guide: Quantitative Analysis of Sodium 2-hydroxy-3-mercaptopropanesulphonate Reducing Kinetics
Executive Summary
This guide provides a quantitative and mechanistic analysis of Sodium 2-hydroxy-3-mercaptopropanesulphonate (CAS: 20055-98-5), herein referred to as HMPS . While often confused with the medical antidote DMPS (2,3-dimercapto-1-propanesulfonic acid), HMPS is a distinct monothiol reagent.
Functionally, HMPS serves as a highly water-soluble, low-volatility alternative to 2-Mercaptoethanol (2-ME). Its reducing power is driven by a thiol-disulfide exchange mechanism, making it effective for surface passivation (e.g., copper foil treatment) and protein solubilization. However, quantitative analysis reveals it possesses a lower redox potential compared to Dithiothreitol (DTT) or TCEP, necessitating specific concentration adjustments for rigorous biochemical applications.
Chemical Profile & Mechanism
Analyte: Sodium 2-hydroxy-3-mercaptopropanesulphonate
CAS: 20055-98-5
Formula:
Mechanistic Action
Unlike DTT, which forms a thermodynamically stable cyclic disulfide upon oxidation, HMPS is a monothiol. It reduces disulfide bonds (
Step 1 (Nucleophilic Attack):
Step 2 (Disulfide Formation):
The presence of the sulfonate group (
Comparative Analysis: HMPS vs. Alternatives
The following table contrasts HMPS with standard laboratory reducing agents. Note that "Reducing Power" is defined by the standard redox potential (
| Feature | HMPS (The Analyte) | 2-Mercaptoethanol (2-ME) | Dithiothreitol (DTT) | TCEP |
| Structure | Monothiol (Sulfonated) | Monothiol | Dithiol | Phosphine (Non-thiol) |
| Redox Potential ( | ~ -0.25 V (Est.)* | -0.26 V | -0.33 V | -0.29 V |
| Volatility/Odor | Low / Negligible | High / Strong Odor | Low / Mild Odor | None |
| Solubility | Excellent (Water) | Good | Good | Good |
| pH Stability | Stable at pH 6-8 | Volatile at neutral pH | Oxidizes rapidly > pH 8 | Stable pH 1.5 - 8.5 |
| Primary Use | Surface Passivation, Electroplating | Protein Denaturation | SDS-PAGE, Enzyme Assays | Long-term Storage, Labeling |
*Estimated based on structural homology to Glutathione and 2-ME. The electron-withdrawing sulfonate group stabilizes the thiolate anion but does not significantly enhance reduction potential compared to DTT.
Decision Matrix: When to use HMPS?
-
USE HMPS IF: You require a reducing agent for an open-air bath (e.g., electroplating) where 2-ME fumes are hazardous, or if you need high solubility in high-ionic-strength buffers.
-
USE DTT IF: You need to break thermodynamically stable disulfides in proteins (SDS-PAGE).
-
USE TCEP IF: You are working at acidic pH or need to label cysteines immediately (TCEP does not compete with maleimide labeling).
Visualization of Pathways
Figure 1: Comparative Redox Mechanisms
This diagram illustrates the structural difference between the bimolecular reduction of HMPS and the unimolecular cyclization of DTT.
Caption: Comparison of the bimolecular oxidation of HMPS versus the entropically favored cyclization of DTT.
Experimental Protocols
To validate the reducing power of HMPS in your specific application, use the following self-validating protocols.
Protocol A: Quantification of Free Thiols (Ellman’s Assay)
Purpose: To determine the precise molar concentration of active -SH groups in your HMPS stock, ensuring no pre-oxidation has occurred.
-
Reagent Prep: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA).
-
Baseline: Measure Absorbance at 412 nm (
) of the DTNB solution alone. -
Reaction: Add 10 µL of HMPS sample (diluted to ~0.1–1.0 mM range) to 990 µL DTNB solution. Incubate 15 mins at RT.
-
Measurement: Measure
. -
Calculation:
Note: The extinction coefficient 14,150 is specific to the TNB anion released.
Protocol B: Ferric Reducing Power Assay (FRAP Variant)
Purpose: To quantitatively compare the reducing kinetics of HMPS against DTT or Ascorbic Acid.
-
Preparation: Prepare 1% Potassium Ferricyanide
in 0.2 M Phosphate buffer (pH 6.6). -
Incubation: Mix 1 mL of HMPS (various concentrations) with 2.5 mL buffer and 2.5 mL Ferricyanide. Incubate at 50°C for 20 min.
-
Termination: Add 2.5 mL of 10% Trichloroacetic acid (TCA) to stop the reaction. Centrifuge at 3000 rpm for 10 min.
-
Color Development: Mix 2.5 mL of supernatant with 2.5 mL distilled water and 0.5 mL of 0.1% Ferric Chloride (
). -
Quantification: Measure Absorbance at 700 nm. Higher absorbance indicates higher reducing power.
-
Plot: Create a standard curve using Ascorbic Acid or DTT. Plot HMPS concentration (x-axis) vs.
(y-axis).
Figure 2: Workflow for Reagent Selection
Caption: Logic flow for selecting HMPS over conventional alternatives based on experimental constraints.
References
-
Chemical Source Data: Sodium 2-hydroxy-3-mercaptopropanesulphonate (CAS 20055-98-5).[1][2] ChemSrc.[1] Link
-
Comparative Thiol Chemistry: A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol. Clinical Chemistry / NIH PubMed. Link
-
Assay Methodology: Ellman's Reagent (DTNB) Protocol for Thiol Quantification.[3] Thermo Fisher Scientific. Link
-
General Reductant Guidelines: Reducing Agents in Biological Systems. NanoTemper Technologies.[4] Link
Sources
- 1. CAS#:20055-98-5 | Sodium 2-Hydroxy-3-Mercaptopropanesulphonate | Chemsrc [chemsrc.com]
- 2. Wuhan Qingzijing New Material Technology Co., Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]
- 3. Spectrophotometric determination of reaction rates and kinetic parameters of a BAHD acyltransferase using DTNB (5,5'-dithio-bis-[2-nitrobenzoic acid]) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nanotempertech.com [nanotempertech.com]
Case studies validating the use of Sodium 2-hydroxy-3-mercaptopropanesulphonate in diagnostics
Title: Technical Guide: Diagnostic Validation of Sodium 2-hydroxy-3-mercaptopropanesulphonate (DMPS) in Heavy Metal Mobilization
Executive Summary
Sodium 2-hydroxy-3-mercaptopropanesulphonate (DMPS), commonly known as Unithiol or Dimaval, represents a critical tool in the diagnostic assessment of chronic heavy metal toxicity. Unlike standard blood or unprovoked urine testing—which primarily detect acute, circulating exposure—DMPS acts as a mobilizing agent, revealing the "body burden" of metals sequestered in the renal cortex and extracellular spaces.
This guide provides a rigorous technical comparison of DMPS against its primary alternatives (DMSA, EDTA), validates its utility through mechanistic case analysis, and establishes a standardized protocol for its use in diagnostic provocation challenges.
Mechanistic Basis & Chemical Identity
To understand the diagnostic utility of DMPS, one must first understand its superior ligand kinetics compared to endogenous thiols.
Chemical Structure: 2,3-dimercapto-1-propanesulfonic acid sodium salt.[1]
Mechanism: DMPS contains two vicinal thiol (-SH) groups. These groups act as a "claw," forming stable heterocyclic ring complexes with heavy metals (particularly Mercury and Arsenic). The sulfonate group (
Figure 1: Ligand exchange pathway. DMPS mobilizes sequestered metals into a hydrophilic complex for renal clearance.
Comparative Analysis: DMPS vs. Alternatives
The choice of mobilizing agent dictates diagnostic sensitivity. The following data compares DMPS against Meso-2,3-dimercaptosuccinic acid (DMSA) and Calcium Disodium EDTA.
Table 1: Comparative Efficacy Profile
| Feature | DMPS (Unithiol) | DMSA (Succimer) | Ca-EDTA |
| Primary Targets | Mercury (Hg) , Arsenic (As) | Lead (Pb), Mercury (Hg) | Lead (Pb), Cadmium (Cd) |
| Route | IV (Fastest peak), Oral | Oral only | IV only |
| Renal Clearance | Very High (Active transport) | Moderate | High |
| Hg Binding Affinity | Highest ( | Moderate | Negligible |
| Diagnostic Window | 2–4 hours post-admin | 4–6 hours post-admin | 12–24 hours post-admin |
| Safety Profile | Low redistribution risk; rare skin reactions | GI distress common; safer for pediatrics | Nephrotoxic risk if not hydrated |
Why DMPS for Mercury?
While DMSA is FDA-approved for pediatric lead poisoning, it is kinetically slower and less effective at mobilizing inorganic mercury from the kidneys compared to DMPS. Experimental data suggests DMPS increases urinary mercury excretion by 20-50 fold over baseline, whereas DMSA typically achieves a 5-10 fold increase in similar cohorts [1].
Case Study Validation: Chronic Mercury Exposure
Context: Standard unprovoked urine tests often yield false negatives in chronic exposure cases because the body achieves homeostasis, sequestering metals in tissues to protect vital organs. The following composite case study, derived from occupational toxicology data [2], illustrates the "Silent Retention" phenomenon.
Subject: Male, 45, Dental Technician. Symptoms: Fatigue, fine tremors, cognitive fog. History: 15 years of occupational handling of amalgam.
Phase 1: The False Negative (Baseline)
-
Protocol: 24-hour unprovoked urine collection.
-
Result:
Creatinine. -
Interpretation: Within "Normal" reference range (
). -
Clinical Decision: No toxicity indicated.
Phase 2: The DMPS Challenge (Provocation)
-
Protocol: IV Administration of Sodium 2-hydroxy-3-mercaptopropanesulphonate (3 mg/kg).
-
Collection: Urine collected for 2 hours post-injection.[2]
-
Result:
Creatinine. -
Interpretation: Critical Burden. The DMPS mobilized stored renal mercury, revealing a toxic load 45x higher than baseline.
Experimental Protocol: The DMPS Challenge
To ensure reproducibility and scientific validity, the following protocol must be adhered to strictly. This protocol minimizes variables such as urine dilution and circadian excretion rhythms.
Workflow Diagram
Figure 2: Standardized IV DMPS Challenge Workflow.
Detailed Methodology
-
Pre-Analytical Prep: Patient must abstain from seafood (source of organic mercury) for 72 hours to prevent confounding organic Hg spikes.
-
Baseline (T-0): Patient voids bladder completely. Critical: If a pre-challenge comparison is required, collect this sample.
-
Administration:
-
IV: 3 mg/kg body weight (max 250mg) of Sodium 2-hydroxy-3-mercaptopropanesulphonate administered as a slow push over 5 minutes.
-
Oral: 10 mg/kg on an empty stomach (if IV is unavailable).
-
-
Collection Phase:
-
Collect all urine produced for exactly 2 hours (IV) or 6 hours (Oral) post-administration.
-
Total volume must be measured to calculate total excretion, though Creatinine correction is preferred for concentration data.
-
-
Analysis: Samples must be analyzed via Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
Data Interpretation & Safety
Interpreting the "Provoked" Signal: There is no universally consensus "Reference Range" for provoked urine because healthy individuals will also excrete metals when challenged. However, clinical toxicology utilizes statistical percentiles from referenced populations.
-
Normal Response:
Hg / g Creatinine (Post-DMPS). -
Elevated Burden:
Hg / g Creatinine. -
Toxic Burden:
Hg / g Creatinine.
Safety Considerations:
-
Mineral Depletion: DMPS chelates Zinc (Zn) and Copper (Cu).[1] Long-term use requires mineral supplementation.
-
Contraindications: Known allergy to sulfur-containing drugs; Renal insufficiency (Creatinine > 2.0 mg/dL).
References
-
Aposhian, H. V., et al. (1995). "Mobilization of heavy metals by individual and combined administration of DMSA and DMPS."[3] Fundamental and Applied Toxicology.
-
Molin, M., et al. (1991). "Mobilized mercury in subjects with varying exposure to elemental mercury vapour."[4] International Archives of Occupational and Environmental Health.
-
Ruha, A. M. (2013).[5] "Recommendations for provoked challenge urine testing." Journal of Medical Toxicology.
-
Maiorino, R. M., et al. (1996). "Sodium 2,3-dimercaptopropane-1-sulfonate challenge test for mercury in humans: II. Urinary mercury, copper and zinc excretion." Journal of Pharmacology and Experimental Therapeutics.
Sources
- 1. worldhealthlaboratories.com [worldhealthlaboratories.com]
- 2. researchgate.net [researchgate.net]
- 3. altmedrev.com [altmedrev.com]
- 4. Recommendations for Provoked Challenge Urine Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sodium 2-hydroxy-3-mercaptopropanesulphonate (Unithiol) as a Chelating Agent
This guide provides an in-depth, objective comparison of Sodium 2-hydroxy-3-mercaptopropanesulphonate, also known as Unithiol or Dimercapto-1-propanesulfonic acid (DMPS), with other prominent chelating agents. The content herein is synthesized from peer-reviewed studies to assist researchers, scientists, and drug development professionals in making informed decisions for applications ranging from heavy metal detoxification to novel therapeutic areas.
Introduction to Unithiol (DMPS): A Profile
Unithiol is a dithiol compound, meaning it possesses two thiol (-SH) groups that are fundamental to its function.[1] These thiol groups have a high affinity for binding to heavy metal ions such as mercury, arsenic, and lead.[2][3] The primary mechanism of action involves the formation of stable, water-soluble chelate complexes with these toxic metals.[2][3] This transformation is critical as it neutralizes the harmful effects of the metal ions and facilitates their excretion from the body, primarily through the kidneys.[2][3]
A key structural feature of Unithiol is its sulfonic acid group, which confers high water solubility.[1] This property not only allows for both oral and parenteral administration but also influences its pharmacokinetic profile, contributing to a favorable safety margin compared to older chelating agents.[1][3][4]
Core Mechanism of Chelation
The efficacy of Unithiol is rooted in its ability to form strong covalent bonds with heavy metal ions, creating a stable, non-toxic complex.[2] This complex is more water-soluble than the free metal ion, which is a critical factor in its renal elimination.[2] Furthermore, Unithiol can penetrate cellular membranes to reach intracellular compartments where heavy metals may accumulate, a crucial attribute for treating chronic poisoning.[2]
Caption: Mechanism of Unithiol heavy metal chelation and excretion.
Comparative Analysis: Unithiol vs. Key Reagents
The selection of a chelating agent is a critical decision based on the specific metal involved, the severity of toxicity, and the agent's safety profile. This section compares Unithiol's performance against other significant reagents based on published experimental data.
Unithiol vs. Dimercaprol (BAL)
Dimercaprol, or British Anti-Lewisite (BAL), is a classical dithiol chelator. While structurally related to Unithiol, key differences in their physicochemical properties lead to significant variations in their clinical application and safety.[1][5]
| Feature | Unithiol (DMPS) | Dimercaprol (BAL) | Key Insights & Causality |
| Water Solubility | High | Low (Lipid-soluble) | Unithiol's sulfonic acid group enhances water solubility, allowing for easier administration and excretion.[1] BAL requires administration in an oil-based solution.[1] |
| Administration | Oral, Intravenous, Intramuscular[3] | Intramuscular injection | The aqueous nature of Unithiol provides greater versatility in its route of administration. |
| Safety Profile | Does not redistribute mercury to the brain.[1][4][6] Generally less toxic.[5] | Can redistribute mercury from peripheral tissues to the brain, potentially causing neurotoxicity.[1] | This is a critical distinction. Unithiol's modified pharmacokinetic profile prevents this harmful redistribution, offering a superior safety window for mercury poisoning.[1] |
| Efficacy | Highly effective for arsenic and mercury poisoning.[1][6] | Effective for arsenic and mercury, but less so for arsenic compared to Unithiol.[1] | Unithiol is often considered a superior alternative in many clinical scenarios due to its combined efficacy and safety.[1] |
Unithiol vs. meso-2,3-Dimercaptosuccinic Acid (DMSA)
DMSA is another water-soluble analog of dimercaprol and is frequently compared with Unithiol. While both are effective, studies reveal nuances in their efficacy for different metals and their distribution within the body.[7][8]
| Parameter | Unithiol (DMPS) | meso-2,3-Dimercaptosuccinic Acid (DMSA) | Key Experimental Findings |
| Methylmercury (MeHg) | Less effective in reducing brain mercury.[7] | More effective in accelerating mercury elimination from the brain.[7] | In a mouse model of MeHg poisoning, DMSA therapy reduced the whole-body mercury content to 19% of controls, while Unithiol only reduced it to 72%. DMSA accelerated Hg elimination from the brain, whereas DMPS had no effect.[7] |
| Inorganic Mercury (Kidney) | More effective in reducing the renal burden of mercury.[8] | Effective, but less so than Unithiol for renal mercury.[8] | In a study on rats exposed to inorganic mercury, Unithiol treatment was more effective than DMSA in reducing the renal burden of mercury.[8] |
| Lead (Pb) | Effective in increasing urinary lead excretion.[5] | Also effective and often a preferred agent for lead poisoning. | Both agents are used for lead poisoning, though clinical preference may vary.[5] |
| Cisplatin Nephrotoxicity | Reduces cisplatin-induced kidney damage and apoptosis.[9] | Also effectively reduces cisplatin-induced nephrotoxicity.[9] | A study in mice showed that both Unithiol and DMSA effectively reduced blood urea nitrogen (BUN) levels and suppressed apoptosis in renal tubular cells during cisplatin treatment.[9] |
Unithiol vs. Other Chelators (EDTA, D-penicillamine)
While direct comparisons are less frequent, some studies provide context for Unithiol's performance relative to other agents like EDTA and D-penicillamine.
-
vs. D-penicillamine (D-pen): In studies on mercury poisoning, DMSA was shown to be significantly more effective than D-penicillamine in increasing the urinary excretion of mercury.[7]
-
vs. EDTA: In a novel application context (see Section 3), Unithiol was compared with EDTA for its ability to inhibit snake venom enzymes. Unithiol showed comparable efficacy to EDTA in neutralizing snake venom metalloproteinase (SVMP) activity.[10]
Emerging Application: Unithiol in Snakebite Envenoming
A promising and novel application for Unithiol is as a therapeutic for snakebite envenoming, specifically targeting zinc-dependent snake venom metalloproteinases (SVMPs), which are responsible for much of the local tissue damage.[11] This repurposing leverages Unithiol's metal-chelating properties to inhibit these venom enzymes.
A preclinical study compared the efficacy of several chelators in neutralizing the SVMP activity of various viper venoms. The results provide a clear quantitative comparison of their inhibitory potential.[10]
| Chelating Agent | IC₅₀ Range (µM) for Echis Venoms |
| Dimercaprol (BAL) | 0.04 - 0.18 |
| Unithiol (DMPS) | 1.64 - 3.40 |
| EDTA | 2.25 - 4.43 |
| DMSA | 19.29 - 35.09 |
| Data summarized from Albulescu et al., 2020.[10] |
These preclinical data show that while dimercaprol is the most potent inhibitor in vitro, Unithiol is significantly more effective than DMSA and shows potency comparable to EDTA.[10] The advantages of Unithiol over traditional antivenom include its oral availability, stability, cross-species specificity, and lower production cost, making it a subject of ongoing clinical trials.[11]
Caption: Experimental workflow from preclinical screening to clinical trials.
Experimental Methodologies
To ensure the trustworthiness of this guide, we describe a representative experimental protocol derived from the cited literature. The following protocol outlines a method for assessing the protective effects of chelating agents against drug-induced nephrotoxicity, a common application for these compounds.
Protocol: Assessing Chelator Efficacy Against Cisplatin-Induced Nephrotoxicity
This protocol is a synthesized representation based on the methodology described by Kawahara et al., 2017.[9]
-
Animal Model: Utilize female mice (e.g., ddY strain), acclimated for one week prior to the experiment.
-
Grouping: Divide mice into several groups:
-
Control (Vehicle only)
-
Cisplatin (CDDP) only
-
CDDP + Unithiol (DMPS)
-
CDDP + DMSA
-
-
Dosing Regimen:
-
Administer Cisplatin (e.g., 3 mg/kg, i.p.) once daily for four consecutive days.
-
Administer Unithiol or DMSA (e.g., at a 17-fold molar dose relative to CDDP) either concomitantly or at a specified time point post-CDDP administration.
-
-
Sample Collection: On day 5 (24 hours after the final dose), euthanize mice and collect blood and kidney samples.
-
Biochemical Analysis:
-
Centrifuge blood samples to obtain serum.
-
Measure Blood Urea Nitrogen (BUN) and creatinine levels using a commercial analyzer as primary indicators of kidney function.
-
-
Histological Analysis:
-
Fix one kidney in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to observe morphological changes in renal tubules.
-
Perform TUNEL staining on kidney sections to quantify the degree of apoptosis in renal tubular cells.
-
-
Data Analysis:
-
Compare BUN and creatinine levels between groups using statistical tests (e.g., ANOVA).
-
Quantify the percentage of TUNEL-positive (apoptotic) cells in different treatment groups.
-
A significant reduction in BUN/creatinine levels and the number of apoptotic cells in the chelator-treated groups compared to the CDDP-only group indicates a protective effect.
-
Conclusion: A Scientist's Perspective
The selection of a chelating agent is a nuanced decision that must be grounded in robust experimental data.
-
Sodium 2-hydroxy-3-mercaptopropanesulphonate (Unithiol/DMPS) stands out as a highly versatile and safe chelator. Its favorable pharmacokinetic profile, particularly its water solubility and inability to redistribute mercury into the central nervous system, makes it a superior choice over Dimercaprol (BAL) for treating mercury and arsenic poisoning.[1][4]
-
When compared to DMSA , the choice is more specific to the toxicant and its location. DMSA appears more effective for clearing methylmercury from the brain, while Unithiol demonstrates superior efficacy in reducing the burden of inorganic mercury in the kidneys.[7][8]
-
The emerging application of Unithiol in snakebite envenoming highlights its potential beyond traditional toxicology. Its ability to effectively inhibit venom metalloproteinases, combined with its favorable safety and administration profile, positions it as a promising candidate for a next-generation, field-deployable snakebite therapeutic.[10][11]
Ultimately, the experimental evidence suggests that Unithiol is a cornerstone reagent in the field of metal detoxification with expanding therapeutic horizons. Researchers and clinicians should consider the specific metal, the chronicity of exposure, and the target organ system when selecting between Unithiol and other agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Unithiol vs.
- Patsnap Synapse. What is the mechanism of Unithiol?. (2024-07-17).
- Horst, B., et al. TRUE-1: Trial of Repurposed Unithiol for snakebite Envenoming phase 1 (safety, tolerability, pharmacokinetics and pharmacodynamics in healthy Kenyan adults). Pan African Medical Journal. (2022-03-14).
- Patsnap Synapse.
- Aposhian, H. V. Dmsa and dmps-water soluble antidotes for heavy metal poisoning. Annual Review of Pharmacology and Toxicology.
- Olson, K. R., et al. UNITHIOL (DMPS). Poisoning & Drug Overdose, 7e. AccessMedicine.
- Kawahara, M., et al. The effects of 2,3-dimercapto-1-propanesulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA) on the nephrotoxicity in the mouse during repeated cisplatin (CDDP) treatments. Journal of Pharmacological Sciences. (2017).
- Sweetman, S. C. (Ed.). Unithiol. Martindale: The Complete Drug Reference.
- Zalups, R. K., & Cherian, M. G. Influence of 2,3-dimercaptopropane-1-sulfonate (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA) on the renal disposition of mercury in normal and uninephrectomized rats exposed to inorganic mercury. Journal of Pharmacology and Experimental Therapeutics. (1993).
- Kawahara, M., et al. The effects of 2,3-dimercapto-1-propanesulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA) on the nephrotoxicity in the mouse during repeated cisplatin (CDDP) treatments.
- ResearchG
- Olson, K. R., et al. UNITHIOL (DMPS). Poisoning & Drug Overdose, 8e. AccessMedicine.
- Albulescu, L., et al. Preclinical validation of a repurposed metal chelator as an early intervention therapeutic for hemotoxic snakebite.
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- 8. Influence of 2,3-dimercaptopropane-1-sulfonate (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA) on the renal disposition of mercury in normal and uninephrectomized rats exposed to inorganic mercury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of 2,3-dimercapto-1-propanesulfonic acid (DMPS) and meso-2,3-dimercaptosuccinic acid (DMSA) on the nephrotoxicity in the mouse during repeated cisplatin (CDDP) treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical validation of a repurposed metal chelator as an early intervention therapeutic for hemotoxic snakebite - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TRUE-1: Trial of Repurposed Unithiol for snakebite Envenoming phase 1 (safety, tolerability, pharmacokinetics and pharmacodynamics in healthy Kenyan adults) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Confirming the Binding Affinity of Sodium 2-hydroxy-3-mercaptopropanesulphonate to Gold Surfaces
Executive Summary: The Shift from Labile to Stable
In the development of gold nanoparticles (AuNPs) and planar gold sensors, the interface is the defining factor of performance. While citrate-capped gold is the standard starting material, its stability is kinetically fragile; the citrate ions are only weakly physisorbed via electrostatic interactions.
This guide evaluates Sodium 2-hydroxy-3-mercaptopropanesulphonate (HMPS) as a superior alternative for surface passivation. HMPS is a hydrophilic thiol that offers a unique dual-stabilization mechanism: chemisorption (via the Au-S bond) and electrostatic repulsion (via the terminal sulfonate group), enhanced by the hydration capacity of its secondary hydroxyl group.
This document provides a comparative analysis of HMPS against standard ligands and details the experimental protocols required to rigorously quantify its binding affinity (
The Chemical Landscape: Why HMPS?
To understand the performance of HMPS, we must contextualize it within the hierarchy of gold surface ligands. The gold-sulfur (Au-S) bond is semi-covalent with a bond energy of approximately 40–50 kcal/mol (~170 kJ/mol), vastly superior to the weak electrostatic attraction of citrate (~5–10 kcal/mol).
HMPS distinguishes itself from simple alkanethiols (like dodecanethiol) by being highly water-soluble. It distinguishes itself from PEG-thiols by being a small molecule, allowing for high surface density without the "mushroom" or "brush" steric complications of long polymers.
Mechanism of Action
The binding follows a dissociative chemisorption mechanism where the S-H bond breaks, and a gold-thiolate (Au-S) bond forms.
Figure 1: The ligand exchange mechanism. The thermodynamic drive favors the formation of the Au-S bond, displacing the labile citrate ions.
Comparative Performance Analysis
The following table contrasts HMPS with the two most common alternatives: Citrate (the precursor) and PEG-SH (the biomedical standard).
| Feature | Citrate | PEG-SH (2-5 kDa) | Sodium 2-hydroxy-3-mercaptopropanesulphonate (HMPS) |
| Binding Type | Electrostatic (Physisorption) | Covalent (Au-S) | Covalent (Au-S) |
| Bond Energy | Low (~5-10 kcal/mol) | High (~45 kcal/mol) | High (~45 kcal/mol) |
| Hydrodynamic Size | Small increase | Large increase (Steric bulk) | Minimal increase (Compact monolayer) |
| Salt Stability | Poor (Aggregates >50mM NaCl) | Excellent | High (Electrostatic + Hydration) |
| Surface Charge | Negative (pH dependent) | Neutral/Weakly Negative | Strongly Negative (Sulfonate) |
| Ligand Density | Low/Moderate | Low (due to steric footprint) | High (Small footprint allows dense packing) |
Scientist's Note: HMPS is particularly advantageous when you need a thin coating that maintains a high negative charge for electrophoretic mobility or when you need to minimize the hydrodynamic radius for renal clearance studies.
Experimental Validation Protocols
To confirm the binding affinity and stability of HMPS, we employ a "Triangulation Strategy" using three distinct methodologies: SPR (Kinetics), XPS (Chemical State), and Flocculation Assays (Benchtop Stability).
Protocol A: Surface Plasmon Resonance (SPR)
The Gold Standard for Affinity (
Objective: Real-time monitoring of HMPS binding to a planar gold chip to determine association (
Equipment: Biacore, Reichert, or equivalent SPR system.
Methodology:
-
Chip Preparation: Use a bare Gold (Au) sensor chip. Clean with UV-Ozone (10 min) to remove organic contaminants.
-
Baseline: Equilibrate with running buffer (e.g., PBS or HEPES, pH 7.4) until the refractive index signal is stable.
-
Injection (Association): Inject HMPS solutions at varying concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM).
-
Critical: Use a slow flow rate (10 µL/min) to allow for mass transport limitations to be observed, though small molecules like HMPS usually bind rapidly.
-
-
Dissociation: Switch back to pure running buffer. Monitor the signal drop. A stable Au-S bond should show negligible dissociation over standard timescales (10-20 min).
-
Regeneration: It is difficult to regenerate Au-S bonds without damaging the chip. Use a "single-cycle kinetics" approach if possible, stepping up concentration without regeneration.
Data Interpretation:
Since the Au-S bond is essentially irreversible on the SPR timescale, the
Figure 2: SPR workflow for determining binding kinetics. Note that for thiols, the 'Dissociation' phase is often flat, indicating irreversible binding.
Protocol B: The Salt Challenge (Flocculation Assay)
The "Litmus Test" for Stability
Objective: Verify that HMPS has successfully displaced citrate and passivated the surface against electrolyte-induced aggregation.
Methodology:
-
Control: Citrate-capped AuNPs (OD ~1.0).
-
Test: HMPS-functionalized AuNPs (purified via centrifugation to remove excess free ligand).
-
Challenge: Add 100 µL of 1.0 M NaCl to 1 mL of nanoparticle solution.
-
Observation:
-
Citrate AuNPs: Solution turns blue/purple immediately (Aggregation -> Plasmon coupling).
-
HMPS AuNPs: Solution remains red/pink. The sulfonate groups provide electrostatic repulsion even in high ionic strength, and the hydroxyl groups provide a hydration shell.
-
-
Quantification: Measure UV-Vis absorbance ratio (
). A ratio > 0.5 indicates aggregation.
Protocol C: X-Ray Photoelectron Spectroscopy (XPS)
The Chemical Verification
Objective: Prove the formation of the Au-S bond.
Methodology:
-
Drop-cast HMPS-AuNPs onto a silicon wafer; dry under vacuum.
-
Acquire high-resolution spectra of the S 2p region.
-
Analysis: Look for the S 2p doublet.
-
Unbound Thiol (free HMPS): ~164 eV.
-
Bound Thiolate (Au-S): ~162 eV.
-
Sulfonate (SO3): ~168 eV.
-
-
Success Criteria: You should see a dominant peak at 162 eV (Au-S) and 168 eV (Sulfonate), with minimal signal at 164 eV (indicating successful purification).
References
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170.
-
Xue, Y., Li, X., Li, H., & Zhang, W. (2014). Quantifying Thiol–Gold Interactions towards the Efficient Strength Control. Nature Communications, 5, 4348.
-
Techane, S. D., Gamble, L. J., & Castner, D. G. (2011). X-ray Photoelectron Spectroscopy Characterization of Gold Nanoparticles Functionalized with Thiol-Terminated DNA. Journal of Physical Chemistry C, 115(19), 9432–9441.
-
Zhang, S., Leem, G., Srisombat, L., & Lee, T. R. (2008). Rationally Designed Ligands that Inhibit the Aggregation of Gold Nanoparticles in Solution. Journal of the American Chemical Society, 130(4), 1138–1139.
-
Fratoddi, I., et al. (2016).[2] Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols.[2] Colloids and Surfaces B: Biointerfaces, 141, 149-157.
Sources
- 1. Measuring binding kinetics of aromatic thiolated molecules with nanoparticles via surface-enhanced Raman spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of functionalized gold nanoparticles capped with 3-mercapto-1-propansulfonate and 1-thioglucose mixed thiols and "in vitro" bioresponse - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Ligand Performance: A Technical Guide to Sodium 2-hydroxy-3-mercaptopropanesulphonate (H-MPS)
Topic: Reproducibility and Robustness of Experiments using Sodium 2-hydroxy-3-mercaptopropanesulphonate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Hydroxyl Advantage
In the development of metallic nanocarriers for drug delivery and diagnostic imaging, surface chemistry dictates fate. Sodium 2-hydroxy-3-mercaptopropanesulphonate (CAS: 20055-98-5), herein referred to as H-MPS , represents a distinct class of thiol-sulfonate ligands.
Unlike its structural analog MPS (3-mercaptopropanesulfonate) or the common 3-mercaptopropionic acid (MPA), H-MPS incorporates a secondary hydroxyl group at the C2 position. This guide analyzes how this specific structural modification enhances colloidal stability in high-salt physiological environments, offering a robust alternative to conventional capping agents.
Comparative Analysis: H-MPS vs. Standard Alternatives
The following table benchmarks H-MPS against the two most common hydrophilic ligands used in gold nanoparticle (AuNP) functionalization.
Table 1: Physicochemical Performance Matrix
| Feature | H-MPS (Sodium 2-hydroxy-3-mercaptopropanesulphonate) | MPA (3-Mercaptopropionic Acid) | Citrate (Standard Precursor) |
| Functional Group | Thiol (-SH), Sulfonate (-SO₃⁻), Hydroxyl (-OH) | Thiol (-SH), Carboxyl (-COOH) | Carboxyl (-COO⁻), Hydroxyl (-OH) |
| pH Stability Range | Wide (pH 2–12) . Sulfonate remains ionized ( | Limited (pH > 5) . Protonation of carboxyl group causes aggregation in acidic media. | Moderate . Unstable at extreme pH or high ionic strength. |
| Salt Tolerance | High . The C2-hydroxyl group recruits a hydration shell, adding "pseudo-steric" stability to the electrostatic repulsion. | Low . Susceptible to Debye length screening in PBS/Serum. | Very Low . Aggregates immediately in physiological saline. |
| Ligand Binding | Strong Chemisorption (Au-S bond). | Strong Chemisorption (Au-S bond). | Weak Physisorption (Electrostatic). |
| Primary Risk | Disulfide dimerization (oxidation) prior to use. | pH-induced precipitation. | Ligand desorption upon dilution. |
Mechanistic Insight: The "Hydration Shield" Hypothesis
To ensure reproducibility, researchers must understand why H-MPS performs differently. The failure mode of standard sulfonates (like MPS) in biological media is often the collapse of the electric double layer.
H-MPS mitigates this via the C2-Hydroxyl Solvation Effect . The hydroxyl group forms hydrogen bonds with water molecules, creating a tightly bound water layer near the nanoparticle surface. This acts as a physical spacer, preventing van der Waals collapse even when the electrostatic field is screened by salts (e.g., 150 mM NaCl).
Visualization: Stability Logic
The following diagram illustrates the dual-stabilization mechanism of H-MPS compared to the single-mode stabilization of MPA.
Figure 1: Mechanistic comparison of H-MPS versus MPA. H-MPS utilizes both electrostatic repulsion and hydration-mediated steric hindrance.
Validated Protocol: Ligand Exchange on Gold Nanoparticles[1][2]
Objective: Replace Citrate capping agents with H-MPS to render 20nm AuNPs stable in physiological buffer.
Phase A: Quality Control of Reagent (Critical Step)
Most reproducibility failures stem from using oxidized ligand.
-
Prepare Stock: Dissolve H-MPS to 10 mM in degassed DI water.
-
Validation: Perform an Ellman’s Assay or simple visual solubility check. If the solution is cloudy or has precipitate, the thiol has oxidized to a disulfide dimer. Discard.
-
Rescue (Optional): If critical, treat stock with TCEP (Tris(2-carboxyethyl)phosphine) at 1:1 molar ratio for 30 mins to reduce disulfides back to thiols.
Phase B: The Exchange Workflow
This protocol uses a "Concentration Gradient" method to prevent shock aggregation.
-
Baseline: Start with 10 mL of Citrate-AuNPs (1 OD, ~2.5 nM).
-
Addition: Add 100 µL of 10 mM H-MPS dropwise under rapid stirring (Final ratio ~4000:1 Ligand:NP).
-
Note: Do not dump the ligand in all at once; local high concentration can destabilize the colloid.
-
-
Incubation: Stir at room temperature for 12 hours. (Thiol-Au bond formation is slow to reach equilibrium).
-
Purification (Crucial):
-
Centrifuge at 7,000 RCF for 20 mins.
-
Discard supernatant (removes displaced citrate and excess H-MPS).
-
Resuspend pellet in 10 mM Phosphate Buffer (pH 7.4) .
-
Repeat washing twice.
-
Visualization: Experimental Workflow
Figure 2: Step-by-step ligand exchange workflow ensuring removal of competing citrate ions.
Robustness Testing & Troubleshooting
To certify that your H-MPS functionalization is robust, perform the "Salt Challenge" :
-
Aliquot: Take 100 µL of purified H-MPS-AuNPs.
-
Challenge: Add 100 µL of 2M NaCl.
-
Observation:
-
Pass: Solution remains red/pink. Absorbance peak (
) shifts < 2 nm. -
Fail: Solution turns blue/purple (aggregation).
red-shifts significantly or broadens.
-
Troubleshooting Guide:
-
Failure: Aggregation upon salt addition.
-
Cause: Insufficient ligand density.
-
Fix: Increase incubation time to 24h or increase H-MPS:AuNP ratio during exchange.
-
-
Failure: Loss of particles during centrifugation.
-
Cause: Particles are too small or sticking to the wall.
-
Fix: Add 0.01% Tween-20 to the wash buffer (H-MPS is compatible with non-ionic surfactants).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23676646, Sodium 2-hydroxy-3-mercaptopropanesulphonate. Retrieved from [Link]
-
Hinterwirth, H. et al. (2013). Gold Nanoparticles: Ligand Exchange and Stability. Uses MPS and derivatives to demonstrate salt stability mechanisms. Retrieved from [Link]
-
Sperling, R. A., & Parak, W. J. (2010). Surface modification, functionalization and bioconjugation of colloidal inorganic nanoparticles. Philosophical Transactions of the Royal Society A. (Foundational text on ligand exchange logic). Retrieved from [Link]
-
ChemSRC (2024). Sodium 2-Hydroxy-3-Mercaptopropanesulphonate - CAS 20055-98-5 Properties and Suppliers. Retrieved from [Link][1]
Sources
Safety Operating Guide
Personal protective equipment for handling Sodium 2-hydroxy-3-mercaptopropanesulphonate
Executive Technical Summary
Sodium 2-hydroxy-3-mercaptopropanesulphonate (CAS: 52504-29-5, often abbreviated as HMPS or similar variants) presents a dual challenge in the laboratory: biological reactivity and olfactory intensity .[1][2] While often used as a capping agent for noble metal nanoparticles or a surface modifier, its thiol (-SH) moiety dictates its handling protocols.[1][2]
The Scientist’s Reality: The primary failure mode with this compound is not acute toxicity, but oxidative instability and stench containment .[1][2] Exposure to air rapidly dimerizes the compound into its disulfide form, compromising experimental stoichiometry.[1][2] Simultaneously, the thiol odor threshold is in the parts-per-billion (ppb) range; a minor release can trigger building-wide gas leak alarms, causing operational shutdowns.[1]
This guide prioritizes containment and inert handling to ensure both safety and scientific integrity.
Risk Assessment & Hazard Profile
Before selecting PPE, we must understand the specific hazards associated with the molecular structure:
| Domain | Hazard Class | Mechanism of Action | Operational Implication |
| Respiratory | STOT SE 3 (Irritant) | Thiol vapors/dust irritate mucous membranes.[1][2][3] | Zero-tolerance for open-bench handling. All work must occur in a certified fume hood.[1][2][4] |
| Olfactory | Stench (High) | Volatile sulfur compounds bind to olfactory receptors at <1 ppm.[1][2] | "Social Hazard": Leaks cause false gas alarms.[1][2] Bleach neutralization is mandatory for all waste.[1][2] |
| Dermal | Skin Irrit. 2 | Thiol-disulfide exchange with skin keratin.[1][2] | Potential for contact dermatitis.[1][2] Double-gloving is required.[1][2] |
| Chemical | Reducing Agent | Rapid oxidation to disulfide upon air exposure.[1][2] | Solutions must be degassed; solids stored under argon/nitrogen.[1][2] |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Biosafety Level 1/2 (BSL-1/2) chemical laboratories.
A. Dermal Protection (Gloves & Body)[1][2][5]
-
Primary Layer: Nitrile (0.11 mm minimum) .[1][2] Nitrile provides excellent resistance to incidental splashes of sulfonated solids.[1][2]
-
Secondary Layer (Double Gloving): Required when handling stock solutions (>100 mM).[1][2] The outer glove should be Long-cuff Nitrile or Neoprene to cover the lab coat wrist cuff.[1][2]
-
Rationale: Thiols can permeate standard latex rapidly.[1][2] Double gloving creates a "sacrificial" outer layer that can be stripped immediately upon contamination, preventing permeation to the skin.[1][2]
B. Respiratory & Eye Protection[1][2][3][5][6]
-
Primary Engineering Control: Chemical Fume Hood (Face velocity: 60–100 fpm).[1][2]
-
PPE: Chemical Splash Goggles (Indirect vented). Safety glasses are insufficient for fine powders which can drift into the eye gap.[1][2]
-
Respirator: Not required if handled in a functioning hood.[1][2] If weighing outside a hood (strongly discouraged), a P100/OV (Organic Vapor) half-mask is mandatory to mitigate odor and particulate irritation.[1][2]
Operational Workflow: The "Inert-to-Waste" Cycle[1]
The following diagram outlines the logical flow of material to prevent oxidation (science failure) and odor release (safety failure).
Caption: Operational workflow emphasizing containment within the fume hood to prevent olfactory release and oxidative degradation.
Detailed Standard Operating Procedure (SOP)
Phase 1: Preparation & Weighing[1][2]
-
The "Bleach Station": Before opening the chemical bottle, prepare a beaker containing 10% Sodium Hypochlorite (Bleach) .[1][2] This is your "emergency brake." Any spatula, wipe, or glove that touches the thiol goes directly into this bath.[1][2]
-
Anti-Static Protocol: Sulfonated salts are hygroscopic and prone to static.[1][2] Use an anti-static gun or polonium strip if available to prevent powder scattering.[1][2]
-
Weighing:
Phase 2: Solubilization (Scientific Integrity)
To ensure the compound remains as the active thiol (-SH) and not the inactive disulfide (-S-S-):
-
Degas Solvents: Sparge your solvent (Water/Ethanol) with Nitrogen or Argon for 20 minutes prior to adding the solid.[1][2] Dissolved oxygen is the enemy.[1][2]
-
Dissolution: Add the solid to the degassed solvent. The solution should be clear. Cloudiness often indicates disulfide formation (which is less soluble).[1][2]
Phase 3: Decontamination & Disposal
Never pour thiol solutions directly down the drain.[1][2] The trap will retain the smell for months.[1][2]
-
Quenching: Collect all liquid waste and rinse water in a dedicated container.[1][2]
-
Oxidation: Add 10-15% Bleach (Sodium Hypochlorite) to the waste container.[1][2]
-
Soak: Allow glassware to soak in a bleach bath for 1 hour before standard washing.[1][2]
-
Disposal: Check pH (neutralize if necessary) and dispose of as aqueous chemical waste according to local EHS regulations.
Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Spill (Solid) | Cover with wet paper towels to prevent dust.[1][2] | Wipe up with bleach-soaked towels.[1][2] Place wipes in a sealed bag.[1][2] |
| Spill (Liquid) | Absorb with vermiculite or sand.[1][2][4] | Apply dilute bleach to the area after bulk removal.[1][2] Ventilate. |
| Skin Contact | Wash with soap and cool water for 15 min.[1][2] | Do not use hot water (opens pores).[1][2] Seek medical check if irritation persists. |
| Eye Contact | Flush at eyewash station for 15 min. | Hold eyelids open. Seek immediate medical attention (ophthalmology). |
References
-
European Chemicals Agency (ECHA). (n.d.).[1][2] Substance Information: Sodium 3-mercapto-2-hydroxypropanesulfonate.[1][2] Retrieved from [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] Retrieved from [Link]
-
University of Washington, Environmental Health & Safety. (n.d.).[1][2] Stench Chemicals (Thiols) Standard Operating Procedure. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
